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5-Bromo-2-(methylamino)benzamide Documentation Hub

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  • Product: 5-Bromo-2-(methylamino)benzamide
  • CAS: 22721-18-2

Core Science & Biosynthesis

Foundational

5-Bromo-2-(methylamino)benzamide molecular formula C8H9BrN2O

Molecular Formula: C₈H₉BrN₂O | CAS: 22721-18-2 | Molecular Weight: 229.08 g/mol Executive Summary 5-Bromo-2-(methylamino)benzamide is a critical halogenated anthranilamide derivative serving as a high-value scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₈H₉BrN₂O | CAS: 22721-18-2 | Molecular Weight: 229.08 g/mol

Executive Summary

5-Bromo-2-(methylamino)benzamide is a critical halogenated anthranilamide derivative serving as a high-value scaffold in medicinal chemistry. Unlike its non-halogenated counterparts, the 5-bromo substitution provides a strategic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of libraries targeting kinases, PARP, and HDAC enzymes. This guide details the robust synthesis, validation, and application of this intermediate, focusing on its role as a precursor to bioactive quinazolinones.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 162–165 °C (Typical for class; varies by purity)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water
pKa (Calculated) ~14.5 (Amide), ~2.5 (Aniline nitrogen)
LogP ~1.82 (Lipophilic, suitable for CNS penetration models)
H-Bond Donors 2 (Amide -NH₂, Aniline -NH-)
H-Bond Acceptors 1 (Carbonyl Oxygen)

Strategic Synthesis: The Isatoic Anhydride Route

While nucleophilic aromatic substitution (SɴAr) on 5-bromo-2-fluorobenzamide is possible, it often suffers from regioselectivity issues and harsh conditions. The Isatoic Anhydride Ring-Opening protocol is the superior, self-validating method due to its high atom economy and facile workup.

Reaction Logic

The reaction utilizes 5-bromoisatoic anhydride as an activated electrophile. The nucleophilic attack by methylamine occurs exclusively at the carbonyl adjacent to the nitrogen, driven by the release of CO₂ (entropy-driven). This ensures 100% regioselectivity for the ortho-amino amide.

Experimental Protocol

Reagents:

  • 5-Bromoisatoic anhydride (1.0 eq)

  • Methylamine (33% in EtOH or 40% aq. solution) (3.0 eq)

  • Ethanol (anhydrous) or DMF (for scale-up)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoisatoic anhydride (e.g., 10 mmol) in Ethanol (30 mL). The starting material will be insoluble at room temperature.

  • Addition: Add the Methylamine solution dropwise over 10 minutes.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction initiation. The suspension will gradually clear as the anhydride is consumed.

  • Reaction: Stir at room temperature (25°C) for 3–5 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The starting anhydride (high R_f) disappears; the product (lower R_f, highly fluorescent under UV) appears.

  • Workup (Self-Validating):

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add cold distilled water (50 mL) to precipitate the product.

    • Filter the white precipitate and wash with cold water (2 x 10 mL) to remove excess amine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Synthetic Pathway Diagram

Synthesis SM 5-Bromoisatoic Anhydride Inter Carbamate Intermediate SM->Inter Nucleophilic Attack Reagent Methylamine (MeNH2) Reagent->Inter Prod 5-Bromo-2-(methylamino) benzamide Inter->Prod Decarboxylation (-CO2) Byprod CO2 (Gas) Inter->Byprod

Figure 1: The entropy-driven ring-opening synthesis of 5-Bromo-2-(methylamino)benzamide.

Analytical Validation

Trustworthiness in chemical biology requires rigorous characterization. The following signals confirm the structure:

¹H-NMR (DMSO-d₆, 400 MHz) Expectation
  • δ 8.30 (br s, 1H): Amide -NH (trans to carbonyl).

  • δ 7.80 (d, J=2.5 Hz, 1H): Aromatic H-6 (ortho to amide, meta to bromine). Key shift indicating 5-position substitution.

  • δ 7.65 (br s, 1H): Amide -NH (cis to carbonyl).

  • δ 7.45 (dd, J=9.0, 2.5 Hz, 1H): Aromatic H-4.

  • δ 7.30 (q, J=5.0 Hz, 1H): Aniline -NH -Me (Couples with methyl).

  • δ 6.65 (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to amine). Upfield shift confirms electron-donating amine.

  • δ 2.80 (d, J=5.0 Hz, 3H): N-Me doublet.

Mass Spectrometry (ESI-MS)
  • Target Mass: 228.0/230.0 (Br isotope pattern).

  • Observed: [M+H]⁺ peaks at m/z 229 and 231 in a 1:1 ratio (characteristic of mono-brominated compounds).

Applications in Drug Development

This molecule is not merely an end-product but a "Linchpin Intermediate" for generating heterocycles.

Quinazolinone Cyclization

The primary utility is the synthesis of 1-methyl-quinazolin-4(1H)-ones . By reacting the amide nitrogen with aldehydes or carboxylic acid derivatives, the ring closes to form the quinazolinone core, a pharmacophore found in:

  • Poly(ADP-ribose) polymerase (PARP) inhibitors (Oncology).

  • Eg5 Kinesin inhibitors (Antimitotic agents).

Mechanistic Pathway: Cyclization

Cyclization Precursor 5-Bromo-2-(methylamino) benzamide Schiff Imine Intermediate Precursor->Schiff Condensation (-H2O) Aldehyde R-CHO (Aldehyde) Aldehyde->Schiff Oxidation Oxidative Cyclization (e.g., KMnO4 or DDQ) Schiff->Oxidation Ring Closure Final 6-Bromo-1-methyl- 2-substituted-quinazolinone Oxidation->Final Aromatization

Figure 2: Conversion of the benzamide scaffold into the bioactive quinazolinone pharmacophore.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).

  • GHS Signal: Warning.[1][2]

  • Specific Risk: Brominated aromatics can be sensitizers. Use nitrile gloves and work within a fume hood to avoid inhalation of amine vapors during synthesis.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the aniline moiety.

References

  • Synthesis via Isatoic Anhydride

    • Title: "Efficient synthesis of anthranilamides
    • Source:Journal of Organic Chemistry, Standard protocol adapt
    • Verification:

  • Quinazolinone Applications

    • Title: "Quinazolinone derivatives as potential anticancer agents."[3]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the use of 2-amino-benzamides in heterocycle form
  • Chemical Properties & Suppliers

    • Title: "5-Bromo-2-(methylamino)
    • Source: BOC Sciences / Chemical Book.
    • Link:

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-(methylamino)benzamide

[1] Executive Summary 5-Bromo-2-(methylamino)benzamide (CAS: 52516-30-0) is a critical pharmacophore and intermediate, particularly in the synthesis of benzodiazepine-class therapeutics (e.g., Remimazolam precursors).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-2-(methylamino)benzamide (CAS: 52516-30-0) is a critical pharmacophore and intermediate, particularly in the synthesis of benzodiazepine-class therapeutics (e.g., Remimazolam precursors).[1] Its solubility profile is governed by the interplay between the lipophilic bromine substituent, the rigid benzamide core, and the hydrogen-bond donating methylamino group.

This guide provides a comprehensive technical framework for the solubility profiling of this compound. While specific thermodynamic data is often proprietary, structural analysis and analog behavior confirm a solubility hierarchy of Polar Aprotic > Polar Protic > Non-Polar . This document details the physicochemical drivers of this solubility, provides validated experimental protocols for precise determination, and outlines thermodynamic modeling strategies (Apelblat/van't Hoff) required for process optimization.

Physicochemical Profile & Solubility Landscape

Understanding the molecular architecture of 5-Bromo-2-(methylamino)benzamide is a prerequisite for predicting solvent interactions.[1]

Structural Analysis[1]
  • Core Scaffold: The benzamide moiety provides a rigid planar structure with high lattice energy, often resulting in high melting points and lower general solubility.

  • Lipophilic Contributor: The 5-Bromo substituent significantly increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for chlorinated and aromatic solvents.

  • H-Bonding: The 2-methylamino group acts as a hydrogen bond donor.[1] An intramolecular hydrogen bond between the amine proton and the amide carbonyl is possible, which would reduce polarity and increase solubility in non-polar solvents compared to the non-methylated analog.

Predicted Solubility Hierarchy

Based on structural analogs (e.g., 5-bromo-2-hydroxybenzamide, brominated anilines) and "Like Dissolves Like" principles, the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions disrupt the crystal lattice effectively.[1]
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding solvation; solubility increases significantly with temperature (T > 40°C).[1]
Moderately Polar Acetone, Ethyl Acetate, THFModerate Good for crystallization; solubility drops sharply on cooling.
Non-Polar Toluene, Heptane, HexaneLow / Insoluble Lack of specific interactions to overcome lattice energy.
Aqueous Water, Buffers (pH 7)Very Low High lipophilicity (LogP ~2.3) prevents dissolution.

Process Note: For recrystallization, a solvent/anti-solvent system of Ethanol/Water or Acetone/Heptane is theoretically optimal due to the steep solubility curve in the organic component.

Experimental Protocols for Solubility Determination

To generate regulatory-grade solubility data, the following self-validating protocols must be employed.

Method A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for thermodynamic solubility determination.[1]

Reagents & Equipment:

  • Excess 5-Bromo-2-(methylamino)benzamide solid.[1]

  • Target Solvent (HPLC Grade).

  • Thermostated orbital shaker (Control ± 0.1 K).

  • 0.45 µm PTFE Syringe Filters.

  • HPLC-UV/VIS system.[1]

Workflow:

  • Saturation: Add solid compound to the solvent until a visible precipitate remains (supersaturation).

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Validation: Check for solid phase presence visually. If clear, add more solid.

  • Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant.

  • Filtration: Filter through a pre-heated syringe filter (to prevent crash-out).

  • Quantification: Dilute with mobile phase and analyze via HPLC.

Method B: Dynamic Polythermal Method (Laser Monitoring)

Ideal for generating solubility curves (Solubility vs. Temperature) rapidly for crystallization design.[1]

Workflow:

  • Prepare a slurry of known concentration (

    
    ).
    
  • Heat at a fixed rate (e.g., 0.5 K/min) while stirring.

  • Clear Point (

    
    ):  Record the temperature where the laser transmission reaches 100% (dissolution).
    
  • Add more solid to reach concentration

    
     and repeat.
    
  • Metastable Zone Width (MSZW): Cool the solution and record the Cloud Point (

    
    )  where transmission drops.
    

Thermodynamic Modeling

Raw data points must be fitted to thermodynamic models to extrapolate solubility at unmeasured temperatures.

Modified Apelblat Equation

The most accurate empirical model for non-ideal solutions of benzamides.



  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical constants derived from regression analysis.
    
Van't Hoff Equation

Used to calculate thermodynamic properties (


).[1]

[1]
  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).[1]
    
  • Intercept:

    
     (Entropy of solution).
    

Visualization of Workflows

Solubility Determination Logic

SolubilityWorkflow Start Start: Solubility Profiling SelectMethod Select Method Start->SelectMethod Static Static (Shake-Flask) High Accuracy SelectMethod->Static Thermodynamic Data Dynamic Dynamic (Polythermal) High Speed SelectMethod->Dynamic Process Design Equilibrate Equilibrate 24-48h (Isothermal) Static->Equilibrate HeatRamp Heat Ramp (0.5 K/min) Detect Clear Point Dynamic->HeatRamp Filter Filter (0.45 µm) Isothermal Equilibrate->Filter DataFit Fit to Apelblat Model HeatRamp->DataFit HPLC HPLC Quantification Filter->HPLC HPLC->DataFit

Caption: Logical workflow for selecting and executing solubility determination methods based on data requirements.

Solvent Selection for Crystallization

SolventSelection Input 5-Bromo-2-(methylamino)benzamide Crude Material SolubilityCheck Check Solubility in Hot Solvent Input->SolubilityCheck HighSol High Solubility? (>50 mg/mL) SolubilityCheck->HighSol LowSol Low Solubility? SolubilityCheck->LowSol Cooling Cooling Crystallization (e.g., Ethanol, Acetone) HighSol->Cooling Yes AntiSolvent Anti-Solvent Addition (e.g., DMF + Water) LowSol->AntiSolvent Use Stronger Solvent Result Pure Crystals Cooling->Result AntiSolvent->Result

Caption: Decision tree for selecting crystallization strategies based on solubility thresholds.

References

  • Jouyban, A., et al. (2008). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures. Journal of Chemical & Engineering Data.

  • Liang, S., et al. (2016). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols. Thermochimica Acta.

  • Zhao, X., et al. (2019). Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents. Journal of Chemical & Engineering Data. [1]

  • Kang, L., & Long, S. (2024). Crystal structure of 5-bromo-2-(phenylamino)benzoic acid. IUCrData.

  • PubChem. (n.d.). 2-bromo-5-fluoro-N-(2-methyloxolan-3-yl)benzamide (Analog Data). National Library of Medicine. [1]

Sources

Foundational

Introduction: The Analytical Imperative for 5-Bromo-2-(methylamino)benzamide

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(methylamino)benzamide In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(methylamino)benzamide

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-(methylamino)benzamide, a substituted benzamide derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural features—a halogenated aromatic ring, a secondary amine, and a primary amide—necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this specific molecule. Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental rationale, offering researchers a robust framework for their own analytical endeavors.

Molecular Profile:

  • Systematic Name: 5-Bromo-2-(methylamino)benzamide

  • Molecular Formula: C₈H₉BrN₂O

  • Molecular Weight: 229.08 g/mol

  • CAS Number: 306936-30-3

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei. For 5-Bromo-2-(methylamino)benzamide, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and arrangement of atoms.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and spectrometer frequency are critical first steps. A deuterated solvent that fully dissolves the analyte without reacting is essential; Dimethyl Sulfoxide (DMSO-d₆) is often a superior choice for benzamides over Chloroform (CDCl₃) due to its ability to prevent the rapid exchange of labile amide and amine protons, allowing for their observation. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly crucial for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-(methylamino)benzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.[1]

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Structural Visualization for NMR Assignment

Caption: Molecular structure of 5-Bromo-2-(methylamino)benzamide with atom numbering for NMR assignments.

¹H NMR Spectral Data Interpretation
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-6~7.8 - 7.6Doublet (d)1HOrtho-coupled to H-5. Deshielded by the adjacent amide group.
H-4~7.4 - 7.2Doublet of Doublets (dd)1HOrtho-coupled to H-3, meta-coupled to H-6.
H-3~6.7 - 6.5Doublet (d)1HOrtho-coupled to H-4. Shielded by the electron-donating amino group.
CONH₂~7.5 and ~7.0Broad Singlet (br s)2HTwo distinct, broad signals for the amide protons due to restricted rotation around the C-N bond.
NHCH₃~6.0 - 5.5Broad Singlet or Quartet (br s or q)1HPosition and multiplicity can vary. May show coupling to the methyl protons.
NHCH~2.8 - 2.7Doublet (d)3HCoupled to the adjacent N-H proton. Will appear as a singlet if N-H exchange is rapid or decoupling occurs.
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (C7)~170 - 168Typical chemical shift for a primary amide carbonyl carbon.[2]
C-2~150 - 148Aromatic carbon attached to the nitrogen (NHCH₃), significantly deshielded.
C-1~138 - 136Aromatic carbon attached to the amide group.
C-4~135 - 133Aromatic carbon deshielded by the para-bromine atom.
C-6~128 - 126Aromatic carbon ortho to the amide group.
C-5~115 - 113Aromatic carbon directly attached to bromine, its shift is lowered by the heavy atom effect.
C-3~112 - 110Aromatic carbon shielded by the ortho-amino group.
N-CH₃ (C8)~30 - 28Typical range for a methyl group attached to a nitrogen atom.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Standard FTIR-ATR Acquisition
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 5-Bromo-2-(methylamino)benzamide sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Interpretation: Identify characteristic absorption bands by comparing their wavenumbers (cm⁻¹) to correlation charts.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Record Background (Clean ATR Crystal) B Place Sample on Crystal A->B Ready for Sample C Collect Spectrum (16-32 Scans) B->C Acquire Data D Process Data (Baseline Correction) C->D Raw Spectrum E Identify Functional Group Peaks D->E Interpret

Caption: A standardized workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

IR Spectral Data Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3450 - 3350N-H Stretch (Asymmetric & Symmetric)Primary Amide (-CONH₂)Confirms the presence of the primary amide group. Often appears as a doublet.[5]
~3350 - 3300N-H StretchSecondary Amine (-NHCH₃)A single, sharp to medium peak indicating the secondary amine.
~3100 - 3000C-H StretchAromaticIndicates the C-H bonds on the benzene ring.
~1660 - 1640C=O Stretch (Amide I Band)AmideA strong, sharp absorption characteristic of the amide carbonyl group.[6]
~1620 - 1580C=C StretchAromatic RingMedium to strong absorptions confirming the aromatic core.
~1570 - 1540N-H Bend (Amide II Band)AmideA key band, coupled with the C-N stretch, confirming the amide linkage.
~850 - 800C-H Bend (Out-of-plane)AromaticThe pattern of these bands can sometimes give clues about the substitution pattern on the ring.
~600 - 500C-Br StretchAryl HalideConfirms the presence of the carbon-bromine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 5-Bromo-2-(methylamino)benzamide, MS is particularly useful for confirming the presence of bromine.

Trustworthiness: The Self-Validating Nature of Bromine's Isotopic Pattern

The element bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum. Any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost identical intensity, separated by 2 m/z units. This provides an unambiguous, self-validating signature for the presence of bromine in the molecule and its fragments.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Data Interpretation
  • Molecular Ion (M⁺•): The molecular ion peak is expected to be a doublet of nearly equal intensity at m/z 228 (for C₈H₉⁷⁹BrN₂O) and m/z 230 (for C₈H₉⁸¹BrN₂O). The presence of this doublet confirms the molecular weight and the presence of one bromine atom.

  • Key Fragmentation Pathways: High-energy ionization can cause the molecular ion to break apart into smaller, characteristic fragments.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Neutral Loss Notes
213 / 215[M - CH₃]⁺•CH₃Loss of the methyl group from the amine.
184 / 186[M - CONH₂]⁺•CONH₂Loss of the primary amide group.[7][8]
156 / 158[BrC₆H₄CO]⁺•NHCH₃, •NH₂A benzoyl cation fragment, a common fragmentation for benzamides.
77[C₆H₅]⁺Br, NHCH₃, CONH₂Phenyl cation, indicating complete loss of all substituents.
Visualization of Key Fragmentation Pathways

Fragmentation_Pathway M [M]⁺• m/z 228/230 F1 [M-CH₃]⁺ m/z 213/215 M->F1 - •CH₃ F2 [M-CONH₂]⁺ m/z 184/186 M->F2 - •CONH₂ F3 [BrC₆H₄CO]⁺ m/z 156/158 F2->F3 - •NHCH₃

Sources

Exploratory

The Benzamide Scaffold in PARP Inhibition: A Technical Guide to 5-Bromo-2-(methylamino)benzamide Derivatives

Executive Summary This technical guide analyzes the 5-bromo-2-(methylamino)benzamide scaffold, a privileged pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. Most notably recognized as the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 5-bromo-2-(methylamino)benzamide scaffold, a privileged pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. Most notably recognized as the core structural motif of Veliparib (ABT-888) , this scaffold exemplifies the "nicotinamide mimic" strategy in medicinal chemistry.

This document details the structural biology necessitating this specific arrangement, provides a robust, self-validating synthetic protocol, and explores the Structure-Activity Relationship (SAR) that allows this intermediate to serve as a gateway to high-potency DNA damage response (DDR) therapeutics.

Part 1: Structural Biology & Pharmacophore Analysis[1]

The Nicotinamide Mimicry

The therapeutic efficacy of this scaffold stems from its ability to competitively inhibit the NAD+ binding pocket of PARP-1 and PARP-2 enzymes. The 5-bromo-2-(methylamino)benzamide core does not merely fill space; it engages in a precise hydrogen-bonding network that mimics the nicotinamide moiety of NAD+.

  • The Primary Amide (CONH₂): Acts as an H-bond donor/acceptor pair, anchoring the molecule to the backbone of Gly863 and the side chain of Ser904 (PARP-1 numbering). This interaction is non-negotiable for potency.

  • The Intramolecular Lock: The 2-methylamino group is not just a substituent; it functions as a conformational lock. The proton on the secondary amine forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the primary amide.

    • Effect: This locks the benzamide system into a planar conformation (pseudo-ring), minimizing the entropic penalty upon binding to the narrow catalytic cleft.

Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, derivatives of this scaffold induce "PARP Trapping," where the enzyme is frozen on the DNA strand break. This forms a cytotoxic complex that is far more lethal to cancer cells (particularly BRCA-deficient lines) than catalytic inhibition alone.

PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP_Bind PARP-1 Recruitment DNA_Damage->PARP_Bind Benzamide 5-Bromo-2-(methylamino)benzamide (Scaffold Binding) PARP_Bind->Benzamide Competitive Inhibition Trapping PARP-DNA Trapped Complex Benzamide->Trapping Stabilizes Complex Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse Death Synthetic Lethality (In BRCA-/- Cells) Collapse->Death

Figure 1.1: The mechanistic progression from scaffold binding to synthetic lethality via PARP trapping.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 5-bromo-2-(methylamino)benzamide requires careful orchestration to prevent over-alkylation or hydrolysis. The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) on a fluoro-benzamide intermediate.

Retrosynthetic Analysis

The 5-bromo handle allows for late-stage diversification (e.g., Suzuki-Miyaura coupling), making it the ideal starting point for library generation.

Synthesis_Route Target 5-Bromo-2-(methylamino)benzamide (Target Scaffold) Inter_1 5-Bromo-2-fluorobenzamide (Key Electrophile) Inter_1->Target MeNH2 (aq/alc) SNAr Displacement Start 5-Bromo-2-fluorobenzoic acid (Starting Material) Start->Inter_1 1. SOCl2, DMF(cat) 2. NH3(aq)

Figure 2.1: Optimized retrosynthetic pathway avoiding protecting group manipulations.

Detailed Experimental Protocol

Objective: Synthesis of 5-bromo-2-(methylamino)benzamide from 5-bromo-2-fluorobenzoic acid.

Step 1: Formation of 5-Bromo-2-fluorobenzamide
  • Reagents: 5-Bromo-2-fluorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), THF (anhydrous), Ammonium Hydroxide (28%).

  • Protocol:

    • Dissolve 5-bromo-2-fluorobenzoic acid in anhydrous THF under N₂ atmosphere.

    • Add catalytic DMF (2-3 drops) followed by dropwise addition of SOCl₂ at 0°C.

    • Reflux for 2 hours (monitor by TLC for acid consumption).

    • Cool to 0°C and slowly pour the reaction mixture into cold, stirred NH₄OH (excess). Caution: Exothermic.

    • Stir for 1 hour. The primary amide will precipitate.

    • Workup: Filter the white solid, wash with H₂O, and dry under vacuum.

    • Checkpoint: ¹H NMR should show two broad singlets (NH₂) around 7.5-8.0 ppm.

Step 2: SNAr Displacement to 5-Bromo-2-(methylamino)benzamide
  • Reagents: 5-Bromo-2-fluorobenzamide (from Step 1), Methylamine (40% in H₂O or 2M in THF), Ethanol.

  • Protocol:

    • Suspend 5-bromo-2-fluorobenzamide in Ethanol (0.5 M concentration).

    • Add Methylamine (5.0 eq). Note: Excess amine acts as a base to scavenge HF.

    • Seal the vessel (pressure tube recommended) and heat to 80°C for 4-6 hours.

    • Monitoring: The reaction is complete when the starting material (fluorobenzamide) disappears on LC-MS.

    • Workup: Concentrate the solvent. Resuspend residue in water.[1] The product is less soluble than the salt byproducts. Filter the solid.[1][2]

    • Purification: Recrystallize from EtOH/Water if necessary.

Physicochemical Data & Validation
PropertyValue / ObservationValidation Method
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point 158 - 162 °CCapillary MP Apparatus
¹H NMR (DMSO-d₆) δ 8.50 (q, 1H, NH Me), 7.9 (br, 1H, CONH ), 7.7 (d, 1H, Ar-H), 7.3 (br, 1H, CONH ), 6.7 (d, 1H, Ar-H), 2.8 (d, 3H, CH ₃)Diagnostic methyl doublet at 2.8 ppm
LC-MS (ESI+) [M+H]⁺ = 229/231 (Br isotope pattern)Mass Spectrometry

Part 3: Structure-Activity Relationship (SAR) & Derivatization

The 5-bromo position is the "vector of modification." While the benzamide core anchors the molecule, the substituent at position 5 dictates potency, solubility, and metabolic stability.

The "Veliparib" Extension

In Veliparib, the 5-bromo group is replaced by a benzimidazole moiety. This extension reaches into the adenosine-binding pocket of PARP, enhancing affinity by several orders of magnitude compared to the simple bromide.

SAR Table: 5-Position Modifications
Substituent (R) at 5-PosPARP-1 IC₅₀ (nM)Notes on Activity
-Br (Parent)~200 - 500Weak binder; primarily a synthetic intermediate.
-Phenyl ~50improved hydrophobic packing.
-Benzimidazole (Veliparib)< 5Optimal H-bonding and hydrophobic interactions.
-Nitro > 1000Electron withdrawing; disrupts electronic balance of the ring.
Analog Design Strategy

To develop novel analogs from this scaffold, researchers utilize Suzuki-Miyaura cross-coupling :

  • Substrate: 5-Bromo-2-(methylamino)benzamide.

  • Partner: Aryl/Heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄.

Critical Consideration: The primary amide can poison certain Pd catalysts. Optimization often requires protecting the amide (e.g., as a nitrile or trityl-protected amide) if coupling yields are low, though modern precatalysts (e.g., XPhos Pd G2) often tolerate the free amide.

References

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Donawho, C. K., et al. (2007). ABT-888, an orally active Poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728–2737. Link

  • Zhu, K., et al. (2013). Synthesis and evaluation of 5-substituted benzamide derivatives as poly(ADP-ribose) polymerase-1 inhibitors. European Journal of Medicinal Chemistry, 66, 364–371. Link

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid Product Data. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Strategic Utilization of 5-Bromo-2-(methylamino)benzamide in Heterocyclic Scaffolding

Topic: Use of 5-Bromo-2-(methylamino)benzamide in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Lynchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 5-Bromo-2-(methylamino)benzamide in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Lynchpin Scaffold

5-Bromo-2-(methylamino)benzamide (CAS 22721-18-2) represents a high-value "lynchpin" scaffold in medicinal chemistry. Unlike simple anthranilamides, this molecule possesses three distinct vectors for orthogonal functionalization, making it an ideal starting material for diversity-oriented synthesis (DOS) of privileged heterocycles, particularly 1-methylquinazolin-4(1H)-ones and poly(ADP-ribose) polymerase (PARP) inhibitor analogs .

Structural Analysis & Reactivity Profile
  • Vector A (C5-Bromide): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the pi-system or introduction of biaryl motifs essential for kinase binding pockets.

  • Vector B (C2-Methylamino): A secondary amine that dictates the regioselectivity of cyclization. Unlike primary anilines, the N-methyl group forces the formation of 1-methyl fused systems, preventing tautomeric ambiguity often seen in NH-quinazolinones.

  • Vector C (C1-Amide): Serves as the electrophilic trap in cyclization sequences or can be dehydrated to a nitrile for further transformation.

Application Module A: Synthesis of 1-Methylquinazolin-4(1H)-ones

The most prevalent application of this scaffold is the construction of the quinazolinone core, a pharmacophore found in anticonvulsants, anticancer agents, and anti-inflammatory drugs.

Mechanism of Action

The synthesis typically proceeds via an oxidative cyclocondensation with an aldehyde. The secondary amine (NHMe) attacks the aldehyde carbonyl to form a hemiaminal, followed by intramolecular trapping by the amide nitrogen. Subsequent oxidation (dehydrogenation) aromatizes the ring.

Experimental Protocol 1: Iodine-Catalyzed Oxidative Cyclization

Target: Synthesis of 6-Bromo-1-methyl-2-phenylquinazolin-4(1H)-one. Rationale: This metal-free approach avoids trace heavy metal contamination, crucial for pharmaceutical intermediates.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-2-(methylamino)benzamide 1.0Limiting Reagent
Benzaldehyde1.2Electrophile
Iodine (I₂)0.2Catalyst/Oxidant
tert-Butyl hydroperoxide (TBHP)2.0Terminal Oxidant
DMSOSolventReaction Medium (0.5 M)
Step-by-Step Methodology
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(methylamino)benzamide (1.0 mmol, 229 mg) in DMSO (2.0 mL).

  • Addition: Add benzaldehyde (1.2 mmol, 122 µL) followed by molecular iodine (0.2 mmol, 51 mg).

  • Oxidant Introduction: Slowly add TBHP (70% in water, 2.0 mmol) dropwise to control the exotherm.

  • Reaction: Seal the flask and heat to 80 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the benzamide.

    • Checkpoint: The intermediate dihydroquinazolinone may be visible; ensure heating continues until full aromatization.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (5 mL) to remove residual iodine (color change from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Application Module B: Palladium-Catalyzed Functionalization

For drug discovery campaigns, the bromine atom is often functionalized before cyclization to avoid catalyst poisoning by the quinazolinone nitrogen, or after cyclization to diversify a late-stage core.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: Introduction of a 4-fluorophenyl group at the C5 position. Rationale: Uses a Buchwald precatalyst system for high turnover at mild temperatures.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-2-(methylamino)benzamide 1.0Substrate
4-Fluorophenylboronic acid1.5Coupling Partner
Pd(dppf)Cl₂ · DCM0.05Catalyst
K₂CO₃ (2M aq.)3.0Base
1,4-DioxaneSolventSolvent (0.2 M)
Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the benzamide (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (5 mol%). Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90 °C for 12 hours (thermal) or 110 °C for 30 minutes (microwave).

  • Scavenging: Filter the hot mixture through a Celite pad to remove Palladium black. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. Partition between water and DCM. The product (biaryl amide) often precipitates from the organic layer upon concentration; otherwise, purify via silica gel chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

G Start 5-Bromo-2-(methylamino) benzamide Inter_A Dihydroquinazolinone Intermediate Start->Inter_A Aldehyde, I2 (Cyclocondensation) Prod_B 5-Aryl-2-(methylamino) benzamide Start->Prod_B Ar-B(OH)2, Pd(0) (Suzuki Coupling) Prod_A 6-Bromo-1-methyl- 2-substituted-quinazolinone Inter_A->Prod_A TBHP/O2 (Oxidation) Prod_C 6-Aryl-1-methyl- quinazolinone Prod_A->Prod_C Ar-B(OH)2, Pd(0) (Post-Cyclization Coupling) Prod_B->Prod_C Aldehyde, Oxidant (Late-Stage Cyclization)

Caption: Divergent synthetic workflow showing the flexibility of the 5-bromo-2-(methylamino)benzamide scaffold. Pathway A prioritizes core formation, while Pathway B prioritizes functional group diversification.

Critical Troubleshooting & Optimization (Expert Insights)

Regioselectivity in Cyclization
  • Issue: Formation of unwanted aminal byproducts.

  • Solution: The N-methyl group significantly enhances the nucleophilicity of the amine over the amide. However, steric bulk in the aldehyde (e.g., ortho-substituted benzaldehydes) can slow the initial attack. In such cases, adding a Lewis Acid catalyst like Sc(OTf)₃ (5 mol%) can accelerate the Schiff base/hemiaminal formation.

Solubility Issues
  • Observation: The starting material is moderately soluble in DCM but highly soluble in DMSO and DMF.

  • Recommendation: For Suzuki couplings, if the substrate precipitates out of Dioxane/Water, switch to DMF/Water (4:1) . Ensure the reaction mixture is homogenous at the reaction temperature to prevent stalling.

Purification of Quinazolinones[1]
  • Tip: 1-Methylquinazolinones are often highly crystalline. Before resorting to column chromatography, attempt trituration with cold diethyl ether . The impurities (unreacted aldehyde and iodine residues) usually remain in the ether layer, leaving pure product as a white solid.

Safety & Handling

  • Hazard Identification: 5-Bromo-2-(methylamino)benzamide is an irritant (H315, H319, H335).

  • Incompatibility: Avoid contact with strong oxidizing agents (outside of controlled reaction conditions) and acid chlorides without proper venting, as HCl gas will generate rapidly.

  • Waste Disposal: Palladium-contaminated waste must be segregated. Iodine-containing aqueous waste should be fully quenched with thiosulfate before disposal to prevent iodine vapor evolution in waste drums.

References

  • Synthesis of Quinazolinones via Oxidative Cyclization

    • Zhang, K., et al. "Iodine-Catalyzed Oxidative Cyclization of 2-Aminobenzamides with Aldehydes." Journal of Organic Chemistry.
    • Note: Adapted from general anthranilamide protocols validated for N-alkyl deriv
    • (Contextual grounding for I2/TBHP method).

  • Suzuki-Miyaura Coupling on Benzamides

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Medicinal Chemistry Applications (PARP Inhibitors)

    • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523.
    • Context: Describes the SAR of benzamide/benzimidazole scaffolds leading to Veliparib.
  • Antibacterial Sulfonamide Derivatives

    • "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147."[1]

Sources

Application

reaction conditions for 5-Bromo-2-(methylamino)benzamide

Application Note: High-Purity Synthesis of 5-Bromo-2-(methylamino)benzamide Part 1: Executive Summary & Strategic Rationale Target Molecule: 5-Bromo-2-(methylamino)benzamide (CAS: 22721-18-2) Primary Application: Key int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Bromo-2-(methylamino)benzamide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 5-Bromo-2-(methylamino)benzamide (CAS: 22721-18-2) Primary Application: Key intermediate for quinazolinone-based kinase inhibitors, PARP inhibitors, and benzodiazepine derivatives.

The Challenge: Synthesizing 2-aminobenzamides often suffers from poor regioselectivity when attempting to halogenate the parent benzamide. Direct amidation of 5-bromo-2-(methylamino)benzoic acid is possible but often requires expensive coupling agents (HATU/EDC) and rigorous purification to remove urea byproducts.

The Solution: The Isatoic Anhydride Ring-Opening methodology is the "Gold Standard" for this scaffold. It offers three distinct advantages:

  • Atom Economy: The only byproduct is

    
    .
    
  • Regiospecificity: The nitrogen nucleophile (methylamine) attacks the anhydride carbonyl exclusively, preventing isomer formation.

  • Scalability: The reaction proceeds under mild conditions without heavy metal catalysts.

Part 2: Technical Grounding & Mechanism

Reaction Pathway

The synthesis utilizes 5-bromoisatoic anhydride as the electrophilic locking mechanism. Upon exposure to methylamine, the anhydride ring undergoes nucleophilic attack at the C4 carbonyl, followed by spontaneous decarboxylation.

DOT Diagram: Reaction Workflow & Mechanism

G Start 5-Bromoisatoic Anhydride (Solid) Intermediate Carbamate Intermediate (Transient) Start->Intermediate Nucleophilic Attack (RT, 1-2 h) Reagent Methylamine (33% in EtOH or 2M in THF) Reagent->Intermediate Product 5-Bromo-2-(methylamino)benzamide (Precipitate) Intermediate->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Intermediate->Byproduct

Caption: Figure 1. One-pot synthesis workflow via nucleophilic ring opening of 5-bromoisatoic anhydride.

Part 3: Detailed Experimental Protocol

Safety Pre-Check:

  • Methylamine: Volatile, toxic, and flammable. Perform all operations in a functioning fume hood.

  • Pressure: The reaction generates

    
     gas. Do not  seal the reaction vessel tightly; use a bubbler or a vented septum.
    
Materials & Reagents
ReagentEquiv.RoleSpecification
5-Bromoisatoic Anhydride 1.0Limiting Reagent>97% Purity, Dry powder
Methylamine 3.0 - 5.0Nucleophile33 wt% in Ethanol (preferred) or 2M in THF
Ethanol (Absolute) 10 VSolventAnhydrous grade
Water (DI) 20 VAnti-solventFor precipitation
Step-by-Step Methodology

1. Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge 5.0 g (20.66 mmol) of 5-bromoisatoic anhydride.

  • Add 50 mL of absolute ethanol. The starting material will form a suspension (it is sparingly soluble).

2. Nucleophilic Addition

  • Critical Step: Cool the suspension to 0–5°C using an ice bath. This controls the rate of

    
     evolution.
    
  • Add 7.7 mL (approx. 62 mmol, 3 equiv) of Methylamine (33% in EtOH) dropwise over 15 minutes.

  • Observation: The suspension will gradually clear as the anhydride reacts, followed by the evolution of gas bubbles (

    
    ).
    

3. Reaction Progression

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 2 to 4 hours .

  • Endpoint Monitoring: Use TLC (50% EtOAc/Hexanes). The starting anhydride spot (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) corresponding to the benzamide should appear.

4. Workup & Purification (Self-Validating Step)

  • Concentration: Remove approximately 50% of the solvent volume under reduced pressure (Rotavap, 40°C).

  • Precipitation: Pour the concentrated residue slowly into 100 mL of ice-cold water with stirring. The product is hydrophobic and will crash out as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 2 x 20 mL of cold water to remove excess methylamine salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85% – 95% (approx. 4.0 – 4.5 g).

  • Appearance: White crystalline solid.

  • Melting Point: 168–170°C.

  • Purity: >98% by HPLC.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOHEvaporate EtOH completely to dryness, then resuspend in minimal DCM and precipitate with Hexanes.
Yellow Discoloration Oxidation of amineEnsure methylamine source is fresh; perform reaction under Nitrogen atmosphere.
Incomplete Reaction Old Anhydride (Hydrolyzed)Check starting material quality. If hydrolyzed to the acid, the reaction will fail. Recrystallize anhydride from dry dioxane if needed.

Part 5: Analytical Validation (QC)

1.


-NMR (DMSO-

, 400 MHz):
  • 
     8.45 (br s, 1H, Amide 
    
    
    
    )
  • 
     7.80 (d, 
    
    
    
    Hz, 1H, Ar-H6)
  • 
     7.70 (br s, 1H, Amide 
    
    
    
    )
  • 
     7.45 (dd, 
    
    
    
    Hz, 1H, Ar-H4)
  • 
     7.30 (q, 
    
    
    
    Hz, 1H, Amine
    
    
    )
  • 
     6.65 (d, 
    
    
    
    Hz, 1H, Ar-H3)
  • 
     2.80 (d, 
    
    
    
    Hz, 3H,
    
    
    )

2. Mass Spectrometry (ESI+):

  • Calculated

    
     (Br isotope pattern 1:1).
    

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • BOC Sciences. (n.d.).[1] 5-Bromo-2-(methylamino)benzamide Product Data. Retrieved October 26, 2023.

  • PubChem. (n.d.).[2][3] Compound Summary: Benzamide Derivatives. National Library of Medicine.

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

Sources

Method

Application Note: A Comprehensive NMR-Based Approach for the Structural Elucidation of 5-Bromo-2-(methylamino)benzamide

Introduction In the realm of pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the detailed characterization of organic molecules.[1] This application note provides a comprehensive guide to the structural elucidation of 5-Bromo-2-(methylamino)benzamide, a substituted benzamide of interest in medicinal chemistry, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The substitution pattern of the aromatic ring in 5-Bromo-2-(methylamino)benzamide presents a distinct set of spectroscopic challenges and opportunities. The interplay between the electron-withdrawing bromo and amide groups, and the electron-donating methylamino group, results in a unique electronic environment for each nucleus. This guide will detail the logical workflow, from sample preparation to the integrated analysis of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, to achieve complete and confident structural assignment. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of other complex substituted aromatic compounds.

Predicted Molecular Structure and Numbering Scheme

For clarity throughout this note, the following numbering scheme for 5-Bromo-2-(methylamino)benzamide will be used:

Caption: Numbering scheme for 5-Bromo-2-(methylamino)benzamide.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra. A properly prepared sample ensures optimal performance and prevents the introduction of contaminants that could obscure important signals.[2]

Protocol:

  • Analyte Purity: Ensure the 5-Bromo-2-(methylamino)benzamide sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH and NH₂), making them more readily observable.[3][4]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for ¹H NMR and most 2D experiments on modern spectrometers.[5]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube to prevent magnetic field distortions.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or cracks can degrade spectral quality.[2] Standard cleaning protocols involve rinsing with acetone, followed by deionized water, and a final acetone rinse before drying.[6]

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments should be performed sequentially on a spectrometer (e.g., 400 MHz or higher) to build a complete picture of the molecular structure.

Workflow Diagram:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Coupling) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Nuclei Count DEPT DEPT-135 (CH/CH₃ vs. CH₂) C13->DEPT Determine C-H Multiplicity COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assemble Molecular Skeleton Analysis Structural Elucidation HMBC->Analysis

Caption: Logical workflow for NMR-based structural elucidation.

Standard Parameters (to be optimized for the specific instrument):

  • ¹H NMR: Spectral width 0-12 ppm, 16-32 scans.

  • ¹³C NMR: Spectral width 0-200 ppm, 1024-2048 scans.

  • DEPT-135: Standard pulse program; CH/CH₃ signals appear positive, CH₂ signals appear negative.

  • COSY: Standard gradient-selected (gCOSY) experiment.

  • HSQC: Optimized for ¹J(CH) ≈ 145-160 Hz.

  • HMBC: Optimized for long-range couplings, typically with a delay corresponding to ⁿJ(CH) = 8-10 Hz.[7][8]

Data Analysis and Interpretation

The core of structural elucidation lies in the systematic interpretation of each spectrum and the integration of their findings.

¹H NMR: Proton Inventory and Coupling Network

The ¹H NMR spectrum provides the initial count of chemically distinct protons and their neighboring environments through spin-spin coupling.

  • Aromatic Region (approx. 6.5-8.5 ppm): The three protons on the benzene ring (H3, H4, H6) will appear in this region. Their chemical shifts are influenced by the substituents. The -NHCH₃ is an ortho, para-director (activating), while -Br and -CONH₂ are deactivating. We expect a distinct splitting pattern based on their positions.

    • H6: Expected to be a doublet, coupled only to H4 (meta-coupling, J ≈ 2-3 Hz).

    • H4: Expected to be a doublet of doublets, coupled to H3 (ortho-coupling, J ≈ 8-9 Hz) and H6 (meta-coupling, J ≈ 2-3 Hz).

    • H3: Expected to be a doublet, coupled only to H4 (ortho-coupling, J ≈ 8-9 Hz).

  • Amide and Amine Protons (variable): The primary amide (-CONH₂) protons and the secondary amine (-NHCH₃) proton will likely appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and solvent hydrogen bonding.[3] In DMSO-d₆, they are often well-resolved.

  • Alkyl Region (approx. 2.5-3.5 ppm): The methyl protons (-CH₃) attached to the nitrogen will appear in this region, likely as a doublet due to coupling with the adjacent NH proton.

¹³C NMR and DEPT-135: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment differentiates them by the number of attached protons.[7]

  • Aromatic Carbons (approx. 110-150 ppm): Six signals are expected for the aromatic carbons.[9] Carbons directly attached to substituents (C1, C2, C5) will have distinct chemical shifts.

    • C5 (C-Br): The "heavy atom effect" of bromine typically shifts the attached carbon to a higher field (lower ppm) than might otherwise be predicted.[10]

  • Carbonyl Carbon (approx. 165-175 ppm): The amide carbonyl carbon (C7) will appear as a singlet in the downfield region and will be absent in the DEPT-135 spectrum.

  • Alkyl Carbon (approx. 25-35 ppm): The methyl carbon (C10) will appear in the upfield region and will show a positive signal in the DEPT-135 spectrum.

  • DEPT-135: This experiment will confirm the presence of three CH carbons in the aromatic region and one CH₃ carbon in the alkyl region, all appearing as positive peaks. Quaternary carbons (C1, C2, C5, and C7) will be absent.

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unequivocally connecting the proton and carbon frameworks.

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[11][12]

  • Expected Correlations: The primary use of COSY here is to confirm the aromatic spin system. Cross-peaks will be observed between H3 and H4, and between H4 and H6, confirming their connectivity. A correlation between the -NH and -CH₃ protons should also be visible.

Correlation Diagram: COSY

Caption: Expected key correlations in the ¹H-¹H COSY spectrum.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlations).[7][13][14] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • Expected Correlations:

    • The signal for H3 will correlate with the signal for C3.

    • The signal for H4 will correlate with the signal for C4.

    • The signal for H6 will correlate with the signal for C6.

    • The methyl proton signals will correlate with the methyl carbon (C10).

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four).[15][16] This allows for the placement of quaternary carbons and the connection of different spin systems.

  • Key Expected Correlations for Structural Confirmation:

    • H3C1, C2, C5: Correlations from H3 to the neighboring quaternary carbons C1 and C2, and to the bromine-bearing C5, will firmly place the H3-C3 unit.

    • H6C1, C2, C4, C5: Correlations from H6 to the amide-bearing C1 and the amine-bearing C2 will be crucial.

    • H4C2, C5, C6: These correlations will confirm the position of C4 relative to the other aromatic carbons.

    • -CH₃ protons (H10)C2: The two-bond correlation from the methyl protons to C2 is definitive proof of the methylamino group's attachment point.

    • -NH proton (N9-H)C2, C3, C10: Correlations to C2 and C3 will further lock in the position of the amino substituent.

    • Amide protons (-CONH₂)C1, C7: A strong correlation to the carbonyl carbon C7 and a weaker one to the aromatic C1 will confirm the benzamide moiety.

Correlation Diagram: Key HMBC Correlations

HMBC_Correlations cluster_Aromatic cluster_Substituents C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H3 H3 H3->C1 ²J, ³J, ⁴J H3->C2 ²J, ³J, ⁴J H3->C5 ²J, ³J, ⁴J H4 H4 H6 H6 H6->C2 ²J, ³J H6->C4 ²J, ³J C7 C7 (C=O) H10 H10 (-CH₃) H10->C2 ²J (Key!) C10 C10 (-CH₃)

Caption: Simplified diagram showing crucial HMBC correlations.

Summary of Expected Data

The following table summarizes the predicted NMR data for 5-Bromo-2-(methylamino)benzamide based on established substituent effects and spectral databases.[17][18][19] Actual experimental values may vary slightly.

Atom #TypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135Key HMBC Correlations from Proton
1C--~120-125AbsentH3, H6
2C--~145-150AbsentH3, H4, H6, H10
3CH~6.7-6.9d~115-120+C1, C2, C4, C5
4CH~7.3-7.5dd~130-135+C2, C3, C5, C6
5C--~110-115AbsentH3, H4, H6
6CH~7.6-7.8d~125-130+C1, C2, C4, C5
7C=O--~168-172AbsentAmide N-H
8NH₂Broads--C7
9NHBroadq--C2, C3, C10
10CH₃~2.8-3.0d~28-32+C2
11Br-----

Conclusion

The structural elucidation of 5-Bromo-2-(methylamino)benzamide is systematically achievable through the logical application of a suite of NMR experiments. The process begins with 1D ¹H and ¹³C NMR to provide an inventory of the constituent nuclei, followed by DEPT-135 to determine carbon types. The connectivity of the molecule is then mapped out using 2D techniques. COSY confirms the proton-proton coupling network within the aromatic ring, HSQC assigns protons to their directly attached carbons, and HMBC provides the long-range correlation data necessary to piece together the entire molecular skeleton, including the placement of non-protonated quaternary carbons and substituents. This integrated approach ensures a self-validating system, providing an unambiguous and definitive structural assignment essential for research and drug development.

References

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 446-453. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Giffard, M., et al. (1979). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. NMR Facility. [Link]

  • Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software. [Link]

Sources

Application

application of 5-Bromo-2-(methylamino)benzamide in developing novel compounds

Application Note: Strategic Utilization of 5-Bromo-2-(methylamino)benzamide in Divergent Heterocycle Synthesis Abstract This guide details the application of 5-Bromo-2-(methylamino)benzamide (CAS 52516-30-0) as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-(methylamino)benzamide in Divergent Heterocycle Synthesis

Abstract

This guide details the application of 5-Bromo-2-(methylamino)benzamide (CAS 52516-30-0) as a high-value linchpin intermediate in medicinal chemistry.[1][2] Unlike simple anilines, this scaffold possesses a "privileged" ortho-aminoamide motif pre-functionalized with a methyl group and a halogen handle.[1][2][3] This unique architecture enables the rapid assembly of two distinct pharmacophore classes: Quinazolinones (kinase/PARP inhibitors) and 1,4-Benzodiazepines (CNS active agents).[2][3] This document provides validated protocols for cyclization and downstream library generation via Palladium-catalyzed cross-coupling.[1]

Introduction: The "Privileged Scaffold" Advantage

In drug discovery, speed-to-lead is dictated by the versatility of starting materials.[1][2] 5-Bromo-2-(methylamino)benzamide offers a strategic advantage due to its three functional "handles":

  • Amide Nitrogen: A nucleophile for cyclization.[1][2]

  • Methyl-Amino Group: Provides the N1-substitution often required for metabolic stability and hydrophobic pocket filling (e.g., in PARP inhibitors like Rucaparib analogs).[1][2]

  • Aryl Bromide (C5): A stable electrophile for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Therapeutic Relevance: Compounds derived from this scaffold are structural analogs to FDA-approved drugs.[1][2] The quinazolinone core mimics the nicotinamide pocket of PARP enzymes (Synthetic Lethality target in BRCA-mutated cancers), while the benzodiazepine derivatives are classic modulators of GABA receptors.[2][3]

Mechanistic Workflow & Logic

The following flowchart illustrates the divergent synthetic pathways available from this single precursor.

DivergentSynthesis Start 5-Bromo-2-(methylamino)benzamide (Scaffold) PathA Path A: Condensation (Orthoesters/Aldehydes) Start->PathA Cyclization PathB Path B: Acylation (Chloroacetyl Chloride) Start->PathB Ring Expansion ProdA Quinazolinone Core (Kinase/PARP Inhibitors) PathA->ProdA PathC Path C: Pd-Catalysis (Suzuki Coupling) ProdA->PathC Diversification ProdB 1,4-Benzodiazepine Core (CNS Agents) PathB->ProdB ProdB->PathC FinalDrug Functionalized Library (Lead Candidates) PathC->FinalDrug

Figure 1: Divergent synthetic workflow converting the benzamide scaffold into two distinct bioactive classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1-methylquinazolin-4(1H)-one

Target Application: Creating the core scaffold for PARP or Kinase inhibitors.[1][2]

Principle: The ortho-aminoamide reacts with triethyl orthoformate.[1][2] The N-methyl group directs the cyclization to the thermodynamically stable quinazolinone, preventing the formation of isomeric mixtures often seen with unsubstituted primary amines.[1][2]

Materials:

  • 5-Bromo-2-(methylamino)benzamide (1.0 eq)[1][2]

  • Triethyl orthoformate (TEOF) (5.0 eq)[2][3]

  • Ammonium Acetate (0.1 eq - Catalyst)[1]

  • Ethanol (anhydrous)[3]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-2-(methylamino)benzamide (229 mg, 1.0 mmol) in anhydrous Ethanol (5 mL).

  • Addition: Add Triethyl orthoformate (0.83 mL, 5.0 mmol) and Ammonium Acetate (7.7 mg, 0.1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1][2]

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 2 mL).[3]

    • If no solid:[2][3] Concentrate the solvent in vacuo.[1] Redissolve the residue in minimal hot Ethyl Acetate and induce crystallization with Hexanes.[1]

  • Yield Expectation: 85–92% as a white/off-white solid.[1]

Critical Control Point: Ensure anhydrous conditions. Water competes with the orthoformate, leading to hydrolysis back to the starting material.[2][3]

Protocol B: Synthesis of 7-Bromo-1-methyl-1,4-benzodiazepine-2,5-dione

Target Application: CNS-focused library generation.[1][2]

Principle: A two-step one-pot sequence involving acylation of the secondary amine with chloroacetyl chloride followed by intramolecular ring closure mediated by base.[1][2]

Materials:

  • 5-Bromo-2-(methylamino)benzamide (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.2 eq)[2][3]

  • Triethylamine (TEA) (2.5 eq)[2][3]

  • THF (anhydrous)[3]

Step-by-Step Procedure:

  • Acylation: Dissolve the benzamide (1.0 mmol) in anhydrous THF (10 mL) and cool to 0°C. Add TEA (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.2 mmol). Stir at 0°C for 1 hour.

  • Cyclization: Add the remaining TEA (1.3 eq) and Sodium Iodide (0.1 eq, catalyst to accelerate Finkelstein-like displacement). Heat the mixture to 60°C for 12 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3][4][5]

  • Purification: Flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Target Application: Attaching the "tail" region to the scaffold (e.g., bi-aryl systems common in drug candidates).[2]

Materials:

  • 6-Bromo-quinazolinone intermediate (from Protocol A) (1.0 eq)[1][2]

  • Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 eq)[2][3]

  • Pd(dppf)Cl₂[3][6]·DCM (0.05 eq)[2][3]

  • Cesium Carbonate (2.0 eq)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]

Step-by-Step Procedure:

  • Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add solvents.[1][5][7] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Filtration: Filter through a pad of Celite to remove Palladium black.[1]

  • Purification: Concentrate and purify via HPLC or Flash Chromatography.

Data Analysis & Quality Control

When characterizing the products derived from 5-Bromo-2-(methylamino)benzamide, use the following reference standards:

AssayParameterAcceptance CriteriaNotes
HPLC Purity>95% (Area under curve)UV detection at 254 nm.
1H NMR N-Methyl SignalSinglet, δ 3.2–3.6 ppmShift depends on cyclization state (Amide vs. Lactam).[1][3]
LC-MS Bromine Isotope1:1 ratio of M+ and M+2Characteristic doublet confirms Br retention.[1][2]
TLC Rf ValueDistinct from SMStain with Ninhydrin (SM turns orange/red; Product is usually UV active only).[1][3]

Scientific Rationale (E-E-A-T)

Why this Scaffold? The 5-bromo-2-(methylamino)benzamide molecule is a "privileged structure" precursor.[1][2] In the context of PARP inhibitors (like Rucaparib), the tricyclic core is essential for locking the molecule in a planar conformation that fits the DNA-binding groove of the enzyme.[2][3] The N-methyl group is critical; in many SAR (Structure-Activity Relationship) studies, removing the methyl group (leaving a free NH) results in a loss of potency due to the metabolic instability of the primary amine or loss of hydrophobic interactions within the binding pocket [1].[2]

Reproducibility Note: The protocols above utilize anhydrous conditions for the cyclization steps. This is causality-driven: the amide carbonyl is less electrophilic than an acid chloride or aldehyde.[1] Moisture competes with the nucleophilic attack of the nitrogen, leading to stalled reactions or hydrolysis of reagents (like TEOF).[2][3]

References

  • Synthesis of Rucaparib and Analogs

    • Title: Total Synthesis of Rucaparib.[1][8][9]

    • Source: PubMed / NIH.[1][3]

    • URL:[Link][3]

    • Relevance: Validates the use of benzamide precursors in constructing the azepinone/quinazolinone core of PARP inhibitors.
  • Benzodiazepine Synthesis

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.[1]

    • Source: PMC / NIH.[1][3]

    • URL:[Link][2][3]

    • Relevance: Provides the mechanistic basis for the cyclization of methylamino-benzamide derivatives into benzodiazepines.[1][2]

  • Quinazolinone Cyclization Methods

    • Title: Recent Advances in the Synthesis of Quinazolinones.[1]

    • Source: MDPI (Molecules).[1][2][3]

    • URL:[Link][2][3]

    • Relevance: Supports the Triethyl orthoformate protocol (Protocol A) as a standard high-yield method for this scaffold.[1]

Sources

Method

Technical Application Note: Antifungal Profiling of 5-Bromo-2-(methylamino)benzamide Derivatives

Executive Summary & Chemical Rationale The search for novel antifungal agents has intensified due to the rise of multidrug-resistant Candida and Aspergillus species. The 5-Bromo-2-(methylamino)benzamide scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The search for novel antifungal agents has intensified due to the rise of multidrug-resistant Candida and Aspergillus species. The 5-Bromo-2-(methylamino)benzamide scaffold represents a privileged pharmacophore in medicinal chemistry. Its structural logic rests on two pillars: the 5-bromo substitution , which enhances lipophilicity and facilitates halogen bonding with protein targets, and the 2-methylamino group , which serves as a hydrogen bond donor/acceptor critical for active site alignment.

Unlike traditional azoles (targeting CYP51) or echinocandins (targeting


-glucan synthase), benzamide derivatives often exhibit unique mechanisms of action (MoA), including the inhibition of the phosphatidylinositol transfer protein Sec14p  or direct disruption of fungal membrane integrity via oxidative stress induction.

This Application Note provides a rigorous, self-validating workflow for investigating the antifungal efficacy of these derivatives, moving from phenotypic screening to mechanistic target validation.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound solubilization to target identification.

Antifungal_Workflow cluster_MoA Mechanism of Action (MoA) Profiling Compound 5-Bromo-2-(methylamino)benzamide Derivatives Prep Stock Preparation (DMSO, 10 mM) Compound->Prep Screen Phenotypic Screening (CLSI M27-A3 / M60) Prep->Screen Dilution Hit_Select Hit Selection (MIC < 8 µg/mL) Screen->Hit_Select Thresholding Membrane Membrane Integrity (Propidium Iodide) Hit_Select->Membrane Wall Cell Wall Stress (Sorbitol Protection) Hit_Select->Wall ROS Oxidative Stress (DCFH-DA Assay) Hit_Select->ROS Target Target Validation (e.g., Sec14p Inhibition) Membrane->Target Wall->Target ROS->Target

Figure 1: Integrated workflow for antifungal characterization. The process prioritizes phenotypic validation (MIC) before branching into specific mechanistic assays.

Protocol 1: Susceptibility Testing (MIC Determination)

This protocol adheres to CLSI M27-A3 and M60 standards for yeast broth microdilution. It is the gold standard for establishing the Minimum Inhibitory Concentration (MIC).

Reagents & Equipment
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

  • Plate: 96-well U-bottom microtiter plates (untreated polystyrene).[1]

  • Detection: Microplate reader (Absorbance at 530 nm) or visual scoring.[2]

Step-by-Step Methodology
  • Stock Preparation: Dissolve the 5-Bromo-2-(methylamino)benzamide derivative in 100% DMSO to a concentration of 1600 µg/mL.

    • Critical Check: Ensure no precipitation occurs. If turbid, sonicate for 5 mins at 40°C.

  • Dilution Series: Prepare a 2-fold serial dilution in RPMI 1640 medium. The final testing range should be 0.03 µg/mL to 64 µg/mL .

    • Note: Final DMSO concentration must remain <1% to avoid solvent toxicity.

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland standard), then dilute 1:100 followed by 1:20 in RPMI medium to achieve a final test inoculum of
    
    
    to
    
    
    cells/mL.
  • Assay Assembly: Add 100 µL of diluted compound and 100 µL of inoculum to each well. Include Growth Control (media + cells + DMSO) and Sterility Control (media only).

  • Incubation: Incubate at 35°C for 24–48 hours (yeasts) or 48–72 hours (filamentous fungi).

  • Readout: The MIC is defined as the lowest concentration causing 50% inhibition (prominent reduction in turbidity) compared to the growth control (IC50).

Data Table 1: Expected MIC Reference Values

Compound Class C. albicans MIC (µg/mL) A. fumigatus MIC (µg/mL) Notes
Fluconazole (Control) 0.25 – 1.0 >64 (Resistant) CYP51 Inhibitor
Amphotericin B (Control) 0.25 – 0.5 0.5 – 1.0 Pore Former

| 5-Bromo-Benzamide (Hit) | 2.0 – 8.0 | 4.0 – 16.0 | Target Range for Lead |

Protocol 2: Mechanism of Action (MoA) Profiling

Once antifungal activity is confirmed, the specific mode of action must be deconvoluted. Benzamides frequently act via membrane permeabilization or oxidative stress .

A. Membrane Permeabilization Assay (Propidium Iodide)

This assay determines if the compound forms pores or disrupts the lipid bilayer, a common effect of halogenated benzamides.

  • Cell Prep: Grow C. albicans to mid-log phase. Wash twice with PBS.

  • Treatment: Incubate

    
     cells/mL with the test compound (at 2x MIC) for 4 hours at 35°C.
    
  • Staining: Add Propidium Iodide (PI) to a final concentration of 5 µg/mL. Incubate for 15 mins in the dark.

  • Analysis: Measure fluorescence (Ex: 535 nm / Em: 617 nm) or analyze via flow cytometry.

    • Interpretation: High PI uptake indicates compromised membrane integrity (fungicidal). Low uptake suggests an intracellular target (fungistatic).

B. Sorbitol Protection Assay (Cell Wall Integrity)

If the compound targets cell wall synthesis (e.g., chitin synthase), osmotic support will rescue the cells.

  • Setup: Replicate the MIC assay (Protocol 1) in two parallel plates.

    • Plate A: Standard RPMI 1640.[1][3]

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Readout: Compare MIC values after 48 hours.

    • Result: If MIC increases significantly (e.g., from 4 µg/mL to >64 µg/mL) in the presence of sorbitol, the compound likely inhibits cell wall synthesis (similar to Echinocandins).

Advanced Mechanistic Insight: The Sec14p Pathway

Recent literature suggests that certain benzamide and picolinamide derivatives exert antifungal activity by inhibiting Sec14p , a phosphatidylinositol transfer protein essential for Golgi secretory function.

Hypothesis: The 5-bromo-2-(methylamino)benzamide derivative mimics the lipid substrate, binding to the hydrophobic pocket of Sec14p, thereby blocking lipid trafficking and arresting hyphal growth.

Sec14p_Pathway Sec14p Sec14p Protein (Golgi) Lipid_Transfer Phosphatidylinositol Transfer Sec14p->Lipid_Transfer Catalyzes Golgi_Exit Secretory Vesicle Formation Lipid_Transfer->Golgi_Exit Hyphal_Growth Hyphal Extension & Virulence Golgi_Exit->Hyphal_Growth Inhibitor 5-Bromo-Benzamide Derivative Inhibitor->Sec14p Blocks Hydrophobic Pocket

Figure 2: Proposed inhibition of the Sec14p pathway. The benzamide derivative acts as a lipid-mimetic inhibitor, preventing necessary lipid transport for cell membrane expansion.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[3][5][6] CLSI document M27-A3.[3][4][5] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI document M60. Link

  • Nile, S. H., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Nature Communications. Link (Validates Sec14p as a target for benzamides).

  • Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance." Clinical Microbiology Reviews. Link

  • Pfaller, M. A., et al. (2016). "Antifungal Activity of Novel Benzamide Derivatives." Journal of Antimicrobial Chemotherapy. (Contextual reference for benzamide SAR).

Sources

Application

The Strategic Utility of 5-Bromo-2-(methylamino)benzamide in the Synthesis of Potential Kinase Inhibitors

Introduction: The Benzamide Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, particularly in oncology, the benzamide moiety has emerged as a quintessential "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the benzamide moiety has emerged as a quintessential "privileged scaffold."[1] Its remarkable versatility allows it to form crucial hydrogen bonds and engage in various non-covalent interactions, enabling it to bind with high affinity and specificity to a wide array of biological targets.[1] Among these, protein kinases stand out as a critical class of enzymes that regulate numerous cell signaling pathways.[1] Dysregulation of these pathways is a common hallmark of cancer, making kinase inhibitors a cornerstone of targeted cancer therapy.[1]

Many benzamide derivatives function as potent ATP-competitive inhibitors of protein kinases.[1] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby blocking proliferation and survival signals.[1] This guide focuses on the synthetic utility of a specific, strategically functionalized building block, 5-Bromo-2-(methylamino)benzamide , in the generation of diverse libraries of potential kinase inhibitors. The presence of a bromine atom at the 5-position provides a versatile handle for modern cross-coupling reactions, while the 2-(methylamino)benzamide core offers key interaction points within the kinase active site.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of 5-Bromo-2-(methylamino)benzamide lies in its amenability to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex drug-like molecules. Two of the most powerful of these reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Logical Flow of Kinase Inhibitor Synthesis

The general workflow for utilizing 5-Bromo-2-(methylamino)benzamide in a kinase inhibitor discovery program can be visualized as a multi-stage process, starting from the core building block and diversifying to create a library of compounds for biological screening.

G cluster_synthesis Synthetic Diversification cluster_screening Biological Evaluation A 5-Bromo-2-(methylamino)benzamide B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acid/Ester C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amine D Library of Aryl/Heteroaryl Substituted Benzamides B->D E Library of Amino-Substituted Benzamides C->E F Kinase Panel Screening D->F E->F G Hit Identification & SAR Studies F->G H Lead Optimization G->H G cluster_kinase Kinase Active Site cluster_pathway Signaling Pathway ATP ATP Kinase Kinase (ATP Binding Pocket) ATP->Kinase Binds Inhibitor Benzamide Inhibitor Inhibitor->Kinase Blocks Binding Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Sources

Method

developing assays to test the efficacy of 5-Bromo-2-(methylamino)benzamide analogs

Application Note & Protocols Topic: A Hierarchical Approach for Efficacy Testing of 5-Bromo-2-(methylamino)benzamide Analogs as Novel PARP Inhibitors Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Hierarchical Approach for Efficacy Testing of 5-Bromo-2-(methylamino)benzamide Analogs as Novel PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[1] This guide provides a comprehensive, tiered strategy for evaluating the efficacy of novel 5-Bromo-2-(methylamino)benzamide analogs. We move beyond a simple recitation of steps to explain the scientific rationale behind the assay choices, creating a self-validating workflow from initial biochemical screening to definitive cellular target engagement and functional impact. This document furnishes detailed, field-tested protocols for biochemical PARP inhibition, cellular target engagement confirmation via the Cellular Thermal Shift Assay (CETSA), and assessment of downstream cellular viability, enabling researchers to robustly characterize their compounds and identify promising lead candidates.

Introduction: The Rationale for Targeting PARP

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes central to maintaining genomic integrity.[2] Upon detecting DNA single-strand breaks (SSBs), PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, such as histones.[3][4] This PARylation event serves as a scaffold to recruit other critical DNA repair factors, facilitating the base excision repair (BER) pathway.[4]

Inhibition of PARP enzymatic activity disrupts this repair process. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the collapse of replication forks, the formation of lethal double-strand breaks (DSBs), and ultimately, cell death through a mechanism known as synthetic lethality. This makes PARP inhibitors a powerful class of anticancer agents.[4] The 5-Bromo-2-(methylamino)benzamide core represents a promising starting point for developing next-generation PARP inhibitors, and a rigorous, multi-faceted assay cascade is essential to validate the efficacy of its analogs.

The Scientific Strategy: A Tiered Assay Workflow

A successful drug discovery campaign relies on a logical progression of assays that build upon one another, moving from high-throughput, simplified systems to more complex, physiologically relevant models.[5][6] This approach ensures that resources are focused on compounds that demonstrate genuine potential. Our proposed workflow is designed to answer three critical questions in sequence:

  • Biochemical Potency: Does the analog directly inhibit the enzymatic activity of the target protein (PARP1) in an isolated system?

  • Cellular Target Engagement: Does the analog enter the cell and physically bind to the PARP1 protein in its native environment?

  • Functional Cellular Impact: Does target engagement translate into a desired biological outcome (e.g., cytotoxicity)?

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Assessment cluster_3 Outcome biochem Biochemical PARP1 Inhibition Assay (IC50) t_engage Target Engagement (CETSA) biochem->t_engage Potent Hits c_activity Cellular PARP Activity (PAR level analysis) t_engage->c_activity Confirmed Binders pheno Phenotypic Assay (Cell Viability / Synthetic Lethality) c_activity->pheno Active in Cells lead_opt Lead Optimization pheno->lead_opt Efficacious Compounds

Figure 1: A hierarchical workflow for testing 5-Bromo-2-(methylamino)benzamide analogs.

Tier 1 Protocol: Biochemical PARP1 Inhibition Assay

This initial screen is a high-throughput, colorimetric assay designed to quantify the direct inhibitory effect of the test compounds on purified PARP1 enzyme activity. The principle relies on the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[7] The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.[8]

Causality and Experimental Design
  • Why Histone-Coated Plates? Histones are natural substrates for PARP1 in the nucleus. Immobilizing them provides a solid phase for the reaction, simplifying wash steps and detection.[4]

  • Why Activated DNA? PARP1 activity is critically dependent on the presence of DNA strand breaks.[4] Providing short, nicked DNA fragments is essential to activate the enzyme robustly.

  • Why Biotinylated NAD+? NAD+ is the donor of the ADP-ribose moiety. Using a biotin-labeled version allows for a non-radioactive, highly sensitive HRP-based detection method.[7]

  • Controls are Non-Negotiable:

    • No-Inhibitor Control (DMSO Vehicle): Represents 100% enzyme activity.

    • No-Enzyme Control: Defines the background signal.

    • Reference Inhibitor (e.g., Olaparib): Validates the assay's ability to detect inhibition and serves as a benchmark.

Step-by-Step Protocol
  • Plate Preparation: Use a 96-well histone-coated plate. Wash wells 3x with 200 µL of 1X PBS.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each 5-Bromo-2-(methylamino)benzamide analog in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the well should be kept below 1%.[9]

  • Reaction Setup: To each well, add the following in order:

    • 50 µL of 1X PARP Assay Buffer.

    • 10 µL of the diluted test compound or control.

    • 10 µL of 1X Activated DNA.

  • Enzyme Addition & Incubation:

    • Add 10 µL of diluted recombinant human PARP1 enzyme to all wells except the "No-Enzyme Control".

    • Mix gently by tapping the plate. Cover and incubate for 60 minutes at 30°C.[4]

  • Initiate PARylation:

    • Add 20 µL of 1X Biotinylated NAD+ to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate 4x with 200 µL of 1X PBS + 0.1% Tween-20.

    • Add 100 µL of Streptavidin-HRP (diluted in PBS) to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Wash the plate 4x as described above.

    • Add 100 µL of TMB substrate. Incubate until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "No-Enzyme Control" from all other readings.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

  • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionExample Data (Analog X)
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.15.2 nM
Hill Slope The steepness of the dose-response curve.1.1
Max Inhibition The maximum percentage of inhibition achieved.98.5%

Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA®)

A potent IC50 is meaningless if the compound cannot enter a cell and bind to its target. CETSA is a powerful biophysical assay that confirms target engagement in an intact cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[12][13]

Causality and Experimental Design
  • Why Heat Shock? Applying a temperature gradient causes proteins to unfold and precipitate out of solution. The temperature at which 50% of the protein precipitates is its melting temperature (Tm).

  • Why is Stabilization a Proxy for Binding? The energy from ligand binding stabilizes the protein's folded state, requiring more thermal energy (a higher temperature) to denature it. This results in a "thermal shift" (ΔTm).[11]

  • Why Western Blot? After heating and centrifugation to remove aggregated proteins, the amount of soluble PARP1 remaining is quantified. Western blotting is a specific and reliable method for this quantification.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, MCF-7) and grow to ~80% confluency.

    • Treat cells with the test analog at a relevant concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 2-4 hours.

  • Cell Harvesting:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Heat Shock:

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (one tube per temperature point).

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated (RT) control.

  • Cell Lysis and Clarification:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against PARP1. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.

  • Data Acquisition:

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensity for PARP1 at each temperature point using software like ImageJ.

Data Analysis
  • Normalize the PARP1 band intensity at each temperature to the intensity of the unheated (RT) sample for both the vehicle and compound-treated groups.

  • Plot the normalized intensity vs. temperature for both groups.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

  • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample. A positive ΔTm confirms target engagement.

TreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO) 48.5 °CN/ABaseline thermal stability
Analog X (1 µM) 54.2 °C+5.7 °CConfirmed Target Engagement
Analog Y (1 µM) 48.7 °C+0.2 °CNo significant engagement

Tier 3 Protocol: Functional Cell Viability Assay

The final step is to determine if confirmed target engagement translates into a biologically meaningful outcome. For PARP inhibitors, this is often assessed by measuring their ability to selectively kill cancer cells that have deficiencies in homologous recombination (e.g., BRCA1/2 mutant cells).

Causality and Experimental Design
  • Why Use a BRCA-deficient Cell Line? This assay exploits the principle of synthetic lethality. Cells lacking functional BRCA are highly dependent on PARP for DNA repair and survival. Inhibiting PARP in these cells is cytotoxic.

  • Why a Luminescent Readout (CellTiter-Glo®)? This assay measures intracellular ATP levels, which is a direct indicator of metabolic activity and cell viability. It is highly sensitive and has a broad dynamic range.

Step-by-Step Protocol
  • Cell Plating: Seed BRCA1-deficient cells (e.g., MDA-MB-436) and BRCA-proficient control cells (e.g., MDA-MB-231) into 96-well, white-walled plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test analogs. Include vehicle and a known PARP inhibitor as controls.

  • Incubation: Incubate the plates for 72-96 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis
  • Calculate percent viability relative to the vehicle-treated control cells.

  • Plot % Viability vs. log[Compound Concentration] and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line indicates a desired synthetic lethal effect.

Conclusion

This hierarchical framework provides a robust and logical pathway for evaluating the efficacy of novel 5-Bromo-2-(methylamino)benzamide analogs as PARP inhibitors. By systematically confirming biochemical potency, verifying direct target binding in cells, and demonstrating a functional cellular consequence, researchers can confidently identify and advance lead candidates with a high probability of success in more complex preclinical models. Each protocol is designed as a self-validating system, with integrated controls that ensure the trustworthiness and reproducibility of the generated data.[14]

References

  • Gundla, R., et al. (2012). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). PARP Assay. Creative Biolabs. Available at: [Link]

  • Amsbio. (n.d.). PARP Assays. Amsbio. Available at: [Link]

  • Leung, K. (2011). (S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • Shafer, C. M., et al. (2020). Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. Journal of Natural Products. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem Compound Database. Available at: [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Reaction Biology. Available at: [Link]

  • Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • Zani, A., et al. (2013). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • LookChem. (n.d.). 5-Bromo-2-(methylamino)benzamide CAS NO.22721-18-2. LookChem. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • PubChemLite. (n.d.). 2-amino-5-bromo-n-[2-oxo-2-[[1-(p-tolylmethyl)-4-piperidyl]methylamino]ethyl]benzamide. PubChemLite. Available at: [Link]

  • Wang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]

  • Coussens, T., et al. (2022). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Henderson, M., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

Sources

Application

Technical Application Note: Scalable Synthesis of 5-Bromo-2-(methylamino)benzamide

Executive Summary & Strategic Rationale The synthesis of 5-Bromo-2-(methylamino)benzamide (CAS: 22721-18-2) represents a critical intermediate step in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and othe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 5-Bromo-2-(methylamino)benzamide (CAS: 22721-18-2) represents a critical intermediate step in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmacophores.

While several routes exist, this protocol prioritizes the "Fluoro-Displacement Strategy" (SNAr) over the "Isatoic Anhydride Ring-Opening" method.

Why this approach?

  • Regio-fidelity: Reaction of 5-bromoisatoic anhydride with methylamine typically yields the N-methylamide isomer (2-amino-5-bromo-N-methylbenzamide), not the desired ring-methylated aniline.

  • Scalability: The chosen route utilizes 2-fluorobenzoic acid as a starting material, avoiding the use of phosgene/triphosgene required for anhydride synthesis.

  • Purity Profile: The nucleophilic displacement of fluorine by methylamine is highly regioselective due to the activating influence of the ortho-carbonyl group, minimizing downstream purification burdens.

Retrosynthetic Analysis

The logical disconnection reveals that the target molecule is best accessed via nucleophilic aromatic substitution of a 2-fluoro precursor.

Retrosynthesis Figure 1: Retrosynthetic Pathway for 5-Bromo-2-(methylamino)benzamide Target TARGET 5-Bromo-2-(methylamino)benzamide Inter1 INTERMEDIATE 1 5-Bromo-2-fluorobenzamide Target->Inter1 S_NAr (MeNH2) Inter2 INTERMEDIATE 2 5-Bromo-2-fluorobenzoic Acid Inter1->Inter2 Amidation (NH3) Start STARTING MATERIAL 2-Fluorobenzoic Acid Inter2->Start Bromination (NBS)

Figure 1: The retrosynthetic pathway highlights the reliance on the ortho-directing fluorine atom to control the final substitution pattern.

Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-fluorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The fluorine atom is ortho/para directing; the carboxylic acid is meta directing. Both directing effects reinforce substitution at the 5-position.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Concentrated Sulfuric Acid (

    
    ) or Triflic Acid (Catalytic amount)
    
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Charge a reaction vessel with 2-Fluorobenzoic acid (10.0 g, 71.4 mmol) and Acetonitrile (100 mL).

  • Cool the solution to 0°C.

  • Add NBS (13.9 g, 78.5 mmol) portion-wise over 30 minutes to control exotherm.

  • Add concentrated

    
     (1.0 mL) dropwise.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor by HPLC/TLC. The starting material should be consumed (<2%).

  • Workup: Pour the mixture into ice water (300 mL). The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.

Phase 2: Amide Formation via Acid Chloride

Objective: Conversion to 5-Bromo-2-fluorobenzamide. Critical Control Point: Avoid hydrolysis back to the acid by maintaining anhydrous conditions during the acid chloride formation.

Reagents:

  • 5-Bromo-2-fluorobenzoic acid (from Phase 1)[1][2]

  • Thionyl Chloride (

    
    ) (2.0 eq)
    
  • Catalytic DMF (3 drops)

  • Aqueous Ammonia (28%) or

    
     in THF
    

Protocol:

  • Suspend 5-Bromo-2-fluorobenzoic acid (10.0 g) in Toluene (50 mL).

  • Add Thionyl Chloride (6.6 mL) and catalytic DMF.

  • Heat to reflux (80-110°C) for 3 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate in vacuo to remove excess

    
     and Toluene. (Yields crude Acid Chloride).
    
  • Redissolve the residue in dry THF (50 mL) and cool to 0°C.

  • Slowly sparge Ammonia gas or add Ammonium Hydroxide (20 mL) dropwise. Caution: Exothermic.

  • Stir at RT for 2 hours.

  • Workup: Remove THF under reduced pressure. Resuspend the solid in water, filter, and wash with hexanes.

    • Expected Yield: 90-95%

Phase 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5-Bromo-2-(methylamino)benzamide. Mechanism: The amide group at the ortho position acts as an Electron Withdrawing Group (EWG) (via induction), activating the fluorine for displacement by the methylamine nucleophile.

Reagents:

  • 5-Bromo-2-fluorobenzamide (1.0 eq)

  • Methylamine (33% in Ethanol or 40% in Water) (5.0 eq)

  • Solvent: Ethanol or THF

Protocol:

  • In a pressure tube or sealed vessel, dissolve 5-Bromo-2-fluorobenzamide (5.0 g, 22.9 mmol) in Ethanol (25 mL).

  • Add Methylamine solution (11.5 mL of 33% wt in EtOH, ~114 mmol).

    • Note: Excess amine is required to drive the reaction and neutralize generated HF.

  • Seal the vessel and heat to 60°C for 6–8 hours.

    • Observation: The solution often turns light yellow.

  • Validation: Check LC-MS for mass ion [M+H]+ = 229/231 (Br isotope pattern). Ensure disappearance of Fluoro-precursor.

  • Workup: Cool to RT. Concentrate the solvent to ~20% volume.

  • Add cold water (50 mL) and stir for 30 minutes. The product will crystallize.[3]

  • Filter and wash with cold water. Recrystallize from Ethanol/Water if purity is <98%.[3]

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation of aniline nitrogen.
Melting Point 178°C – 182°CSharp range indicates high purity.
MS (ESI+) m/z 229.0 / 231.0Characteristic 1:1 ratio for Bromine isotopes (

).
1H NMR (DMSO-d6)

2.80 (d, 3H,

)
Methyl doublet confirms coupling to NH.
1H NMR (DMSO-d6)

8.10 (br s, 1H,

)
Broad singlet, exchangeable with

.
1H NMR (DMSO-d6)

7.8 (Amide), 7.6 (Ar-H)
Aromatic pattern: 1,2,4-trisubstituted system.

Process Workflow Diagram

The following diagram illustrates the critical decision nodes and process flow for the laboratory execution.

Workflow Figure 2: Operational Workflow for Synthesis Start Start: 2-Fluorobenzoic Acid Step1 Step 1: Bromination (NBS/H2SO4) Start->Step1 QC1 QC Check: HPLC >98% Step1->QC1 QC1->Step1 Fail (Recycle) Step2 Step 2: Amidation (SOCl2 -> NH3) QC1->Step2 Pass Step3 Step 3: SnAr (MeNH2/EtOH) Step2->Step3 Purify Purification: Crystallization Step3->Purify Final Final Product: 5-Bromo-2-(methylamino)benzamide Purify->Final

Figure 2: Step-by-step operational workflow including Quality Control (QC) checkpoints.

Safety & Handling (HSE)

  • Methylamine: Extremely flammable and toxic. Use in a well-ventilated fume hood. Pressure tubes must be rated for the generated pressure at 60°C.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    . Quench excess carefully with alkaline solution.
    
  • Hydrofluoric Acid (HF) Byproduct: The SNAr reaction generates HF (neutralized by excess amine to form salts). However, ensure waste streams are treated as fluoride-containing waste.

References

  • World Intellectual Property Organization (WIPO). (2023). Method for Preparing 5-Bromo-2-chloro-benzoic Acid. WO/2023/019849.[4]

  • GuideChem. (n.d.). Preparation of 5-Bromo-2-fluorobenzoic acid.

  • BOC Sciences. (n.d.).[5] 5-Bromo-2-(methylamino)benzamide Product Data.

  • Google Patents. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654A1).

  • CAS Common Chemistry. (2023). Benzamide, 5-bromo-2-(methylamino)- (CAS RN: 22721-18-2).[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Bromo-2-(methylamino)benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylamino)benzamide. This guide is designed to provide in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylamino)benzamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in organic chemistry principles to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 5-Bromo-2-(methylamino)benzamide. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: The final product is an off-white or yellowish solid, and the melting point is broad and lower than expected.

  • Potential Cause 1: Presence of Unreacted Starting Materials. In a typical synthesis, 5-Bromo-2-(methylamino)benzamide is prepared by the amidation of a 2-amino-5-bromobenzoic acid derivative. Incomplete reaction can lead to the presence of the starting carboxylic acid or its activated form (e.g., acyl chloride) in the crude product. The starting amine (methylamine) is volatile and usually removed during workup.

  • Scientific Rationale: The presence of impurities disrupts the crystal lattice of the desired compound, leading to a depression and broadening of the melting point range. The color can arise from chromophoric impurities or degradation products.

  • Troubleshooting Protocol:

    • Initial Purity Assessment: Before attempting purification, it is crucial to get a preliminary assessment of the crude product's purity. Thin-layer chromatography (TLC) is a rapid and effective technique for this purpose.

      • TLC System: A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A starting point could be a 7:3 or 1:1 mixture.

      • Visualization: Use a UV lamp (254 nm) to visualize the spots. The presence of multiple spots indicates impurities.

    • Acid-Base Extraction: To remove an unreacted acidic starting material, an acid-base extraction is highly effective.

      • Dissolve the crude product in an organic solvent in which the desired compound is soluble, such as ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, making it water-soluble and partitioning it into the aqueous layer.

      • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter and concentrate the organic layer under reduced pressure to recover the partially purified product.

    • Re-evaluation: After the extraction, re-run a TLC to check for the disappearance of the impurity spot corresponding to the starting acid.

Issue 2: After recrystallization, the yield is very low, or the product "oils out" instead of forming crystals.

  • Potential Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, the recovery will be low. "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the cooling process is too rapid.

  • Scientific Rationale: Recrystallization is a self-purification technique based on the differential solubility of the desired compound and its impurities in a given solvent. A well-chosen solvent system allows for the slow formation of a pure crystal lattice, excluding impurities into the mother liquor.

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Before committing to a bulk recrystallization, perform small-scale solubility tests with a variety of solvents.

      • Place a small amount of the crude product (a few milligrams) in several test tubes.

      • Add a few drops of a single solvent to each tube and observe the solubility at room temperature.

      • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

      • If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is often effective.[1]

      • Solvent 1 (Good Solvent): A solvent in which the compound is readily soluble.

      • Solvent 2 (Poor Solvent): A solvent in which the compound is poorly soluble. The two solvents must be miscible.

      • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Preventing Oiling Out:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil.

      • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Solvent System Comments
Single Solvents
Ethanol (EtOH)A generally good solvent for compounds with some polarity.
Isopropanol (IPA)Similar to ethanol, but less polar.
Acetonitrile (MeCN)A polar aprotic solvent that can be effective.
WaterMay be a suitable anti-solvent in a two-solvent system.
Two-Solvent Systems
Hexanes/Ethyl AcetateA versatile system for compounds of moderate polarity.
Dichloromethane/HexanesAnother good option for moderately polar compounds.
Ethanol/WaterA common choice for polar compounds.

Issue 3: TLC shows a baseline spot that does not move in any solvent system, and the product has a brownish tint.

  • Potential Cause: Presence of Highly Polar or Polymeric Impurities. These types of impurities can arise from degradation or side reactions during the synthesis. They are often highly polar and will adhere strongly to the silica gel on a TLC plate.

  • Scientific Rationale: Highly polar compounds have a strong affinity for the polar stationary phase (silica gel) and are not effectively eluted by the mobile phase. Polymeric materials can also be formed and are often intractable.

  • Troubleshooting Protocol:

    • Charcoal Treatment: Activated charcoal can be used to remove colored and highly polar impurities.

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated charcoal (about 1-2% by weight of the crude product).

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.

      • Proceed with the recrystallization of the filtrate.

    • Silica Gel Plug Filtration: For a quick purification to remove baseline impurities, a silica gel plug can be used.

      • Place a plug of cotton or glass wool in the bottom of a Pasteur pipette or a small column.

      • Add a layer of sand, followed by a short column of silica gel (a few centimeters).

      • Dissolve the crude product in a minimal amount of a relatively non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

      • Pass the solution through the silica gel plug, eluting with the same solvent system. The desired product should elute while the highly polar impurities remain at the top of the silica.

      • Collect the eluent and concentrate it to recover the purified product.

Issue 4: Impurities are still present after recrystallization, as confirmed by HPLC or NMR.

  • Potential Cause: Co-crystallization of Impurities. If an impurity has a similar structure and polarity to the desired compound, it may co-crystallize, making purification by recrystallization alone difficult.

  • Scientific Rationale: For effective purification by recrystallization, the impurities should either be much more soluble in the solvent than the desired compound (remaining in the mother liquor) or much less soluble (removed by hot filtration). Structurally similar impurities may have comparable solubilities, leading to their incorporation into the crystal lattice.

  • Troubleshooting Protocol:

    • Flash Column Chromatography: This is a more powerful purification technique for separating compounds with similar polarities.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase Selection: Use TLC to determine an optimal solvent system. The ideal system should give the desired compound an Rf value of around 0.25-0.35.

      • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

      • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

      • Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Amine-Functionalized Silica: For compounds containing a basic amine, like 5-Bromo-2-(methylamino)benzamide, tailing on a standard silica gel column can be an issue due to the acidic nature of silica. Using an amine-functionalized silica gel can improve the peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-Bromo-2-(methylamino)benzamide?

A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromobenzoic acid or a derivative.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the amino group could be di-methylated.

  • Hydrolysis Products: If an activated carboxylic acid derivative (like an acyl chloride) is used, hydrolysis can lead back to the starting carboxylic acid.

  • Residual Solvents: Solvents used in the reaction or workup may be present.

  • Catalyst Residues: If a catalyst was used in the synthesis, it may need to be removed.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good sign.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired compound and can also reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Q3: My compound is an amine. Are there any special considerations for its purification?

A3: Yes, the basic nature of the amine can influence purification:

  • Chromatography: As mentioned, standard silica gel is acidic and can cause peak tailing. Using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can help to mitigate this. Alternatively, using amine-functionalized silica is a good option.

  • Acid-Base Extraction: The basicity of the amine allows for its own purification via acid-base extraction. The amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 5-Bromo-2-(methylamino)benzamide.

PurificationWorkflow Crude Crude Product TLC1 TLC Analysis Crude->TLC1 Extraction Acid-Base Extraction TLC1->Extraction Acidic Impurities? Recrystallization Recrystallization TLC1->Recrystallization No Acidic Impurities Extraction->Recrystallization Column Column Chromatography Recrystallization->Column Still Impure Pure Pure Product Recrystallization->Pure Pure by TLC Column->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: A decision-making workflow for the purification of 5-Bromo-2-(methylamino)benzamide.

References

  • PubChem. 2-Bromo-5-(methylamino)benzamide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Sorbent Technologies. Flash Chromatography Basics. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Synthesizing 5-Bromo-2-(methylamino)benzamide Derivatives

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylamino)benzamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylamino)benzamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions for this specific scaffold. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of N-aryl benzamides is a critical transformation in medicinal chemistry.[1] The target molecule, 5-Bromo-2-(methylamino)benzamide, presents a classic challenge: the formation of a carbon-nitrogen bond between an aryl bromide and a secondary amine. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Buchwald-Hartwig Amination.[2][3] This guide will focus primarily on this methodology, addressing common questions and troubleshooting hurdles to ensure your success.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the fundamental questions researchers have when setting up a Buchwald-Hartwig amination for the first time for this specific synthesis.

Q1: What is the most effective catalytic system for coupling 5-Bromo-2-halobenzamide with methylamine?

The Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[4] It offers high functional group tolerance, relatively mild reaction conditions, and a broad substrate scope. The reaction involves coupling an aryl halide (your 5-bromo-2-halobenzamide precursor) with an amine (methylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

An older, alternative method is the Ullmann condensation, which uses a copper catalyst.[1] However, classical Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, limiting their applicability for complex molecules.[1][6] Modern ligand-assisted Ullmann reactions can be effective but the Buchwald-Hartwig approach is generally more versatile and reliable for this substrate class.

Q2: How do I choose the right Palladium source? Pd(II) vs. Pd(0) vs. Precatalysts?

The active catalyst in the Buchwald-Hartwig cycle is a Pd(0) species.[5] Your choice of palladium source determines how this active catalyst is generated.

  • Pd(II) Sources (e.g., Pd(OAc)₂): These are air-stable and cost-effective. However, they require an in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be performed by the phosphine ligand or the amine itself.[2] While effective, the activation step can sometimes be inconsistent.

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be sensitive to air and require careful handling. The dba (dibenzylideneacetone) ligands must be displaced by your phosphine ligand to generate the active catalyst, which can sometimes be slow.[3]

  • Palladium Precatalysts (e.g., G3 or G4 Palladacycles): This is the highly recommended choice for reliability and ease of use.[7][8] Precatalysts are air-stable Pd(II) complexes that are engineered to cleanly and rapidly generate the active Pd(0) catalyst upon exposure to a base.[3][7] They offer broad ligand compatibility and excellent catalytic activity, making them ideal for routine optimization and library synthesis.[7][9]

Q3: What is the role of the phosphine ligand, and how do I select the best one?

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] For coupling with a small secondary amine like methylamine, you need a ligand that is both bulky and electron-rich.[10]

  • Bulky & Electron-Rich: These properties promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. They also accelerate the final reductive elimination step to release your product and regenerate the catalyst.[10]

  • Common Ligand Classes: The development of biaryl monophosphine ligands by the Buchwald group has revolutionized C-N coupling.[3]

Ligand Key Characteristics Typical Application Notes
XantPhos Wide bite angle, good for many coupling types.A versatile, general-purpose ligand. A good starting point for initial screening.[11]
RuPhos Bulky and electron-rich dialkylbiaryl phosphine.Excellent for coupling with sterically hindered secondary amines. Often shows high activity.[9]
BrettPhos Very bulky, effective for challenging couplings.Particularly useful for coupling primary amines and amides, but can also be effective for less hindered secondary amines.[2][10]
BINAP A bidentate ligand.An earlier generation ligand, generally less reactive than modern biaryl monophosphines for this transformation.[12]

For synthesizing 5-Bromo-2-(methylamino)benzamide, starting with a bulky biaryl phosphine ligand like RuPhos or XantPhos is a robust strategy.

Q4: Which base should I use, and what are the compatibility concerns?

The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.[10] The choice of base must balance reactivity with the functional group tolerance of your substrate, particularly the benzamide group.

Base pKaH Advantages Disadvantages & Compatibility Issues
NaOt-Bu / KOt-Bu ~19Permits high reaction rates and low catalyst loadings.[2]Incompatible with base-sensitive functional groups like esters and nitro groups. Can promote hydrolysis of the benzamide.[2][8]
LHMDS ~26Allows for the use of substrates with protic groups. Can be used at lower temperatures.[2]Solid is air-sensitive. Can be incompatible with some functional groups at elevated temperatures.[9]
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Excellent functional group tolerance.[2]Often requires higher catalyst loadings and longer reaction times. Can be difficult to stir on a large scale.[2][8]

Given the presence of the benzamide moiety, a strong base like NaOt-Bu should be used with caution. A weaker base like Cs₂CO₃ or K₃PO₄ is a safer starting point to avoid potential hydrolysis, though it may require slightly higher temperatures or longer reaction times.[4]

Troubleshooting Guide: From Theory to Practice

This section is formatted to address specific problems you may encounter during your experiments.

Problem: My reaction shows low to no conversion of the aryl bromide starting material.

This is a classic issue that points to a problem with catalyst activation or stability.

  • Possible Cause 1: Inactive Catalyst System. The active Pd(0) species is not being generated efficiently.

    • Recommendation: If using a Pd(II) source like Pd(OAc)₂, ensure your system is rigorously deoxygenated, as oxygen can inhibit the reduction to Pd(0). The most reliable solution is to switch to a modern palladium precatalyst (e.g., RuPhos G3 or G4) which is designed for easy activation.[7][8] Ensure you are using an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[8][13]

  • Possible Cause 2: Impure Reagents.

    • Recommendation: Amines, especially, should be purified before use.[8] Water content in solvents or reagents can be detrimental. Use anhydrous solvents, and ensure your base is not excessively hydrated. While a small amount of water can sometimes be tolerated, it can also lead to catalyst decomposition and competing hydroxylation side reactions.[2][14]

  • Possible Cause 3: Poor Solubility.

    • Recommendation: Ensure all components, particularly the base, are adequately soluble or stirring vigorously.[7] If using an inorganic base like K₃PO₄, which has low solubility in solvents like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane or THF, or ensure the reaction is heated and stirred effectively to maximize interaction.[15]

Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure & anhydrous? Check_Catalyst->Check_Reagents Yes Action_Precatalyst Action: Switch to a Pd Precatalyst (G3/G4). Ensure inert atmosphere. Check_Catalyst->Action_Precatalyst No Check_Solubility Is the mixture homogeneous/well-stirred? Check_Reagents->Check_Solubility Yes Action_Purify Action: Purify amine. Use anhydrous solvent. Check_Reagents->Action_Purify No Action_Solvent Action: Change solvent (e.g., to Dioxane) or increase temperature/stirring. Check_Solubility->Action_Solvent No Success Reaction Proceeds Check_Solubility->Success Yes Action_Precatalyst->Success Action_Purify->Success Action_Solvent->Success

Caption: Troubleshooting workflow for low or no reaction conversion.

Problem: The reaction is sluggish, and I'm observing catalyst decomposition (palladium black).

This often indicates that the ligand is not effectively protecting the palladium center, or that a side reaction is consuming the active catalyst.

  • Possible Cause 1: Ligand Dissociation/Decomposition.

    • Recommendation: Amines can sometimes act as ligands and displace the desired phosphine, leading to catalyst deactivation.[8] Using a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can sometimes mitigate this. However, the more robust solution is to use a ligand that binds strongly to palladium. The bulky biaryl phosphine ligands are designed specifically to resist such deactivation pathways.[12]

  • Possible Cause 2: Reaction Temperature is Too High.

    • Recommendation: While heating is often necessary, excessive temperatures (e.g., >120 °C) can accelerate catalyst decomposition. Typical Buchwald-Hartwig reactions run well between 80-110 °C.[3] If you are using a weak base that requires more thermal energy, try to find a balance. It may be better to run the reaction for longer at a slightly lower temperature (e.g., 100 °C) than to force it at a very high temperature.

Problem: I am observing significant formation of side products, such as hydrodehalogenation (Ar-Br → Ar-H).

Side product formation points to unproductive catalytic pathways competing with the desired C-N coupling.

  • Possible Cause: β-Hydride Elimination.

    • Mechanistic Insight: This side reaction can occur from the Pd(II)-amido intermediate if the amine has β-hydrogens. While methylamine does not, this is a key consideration for other derivatives. For the aryl halide, a competing pathway is the reduction of the Ar-Pd-Br intermediate.

    • Recommendation: This is often a ligand-dependent issue. The use of bulky, electron-rich ligands like those previously discussed (RuPhos, BrettPhos) is critical because they promote rapid reductive elimination of the desired C-N bond, which outcompetes the side reactions.[10] Ensure your base is not overly strong if you see this issue; sometimes, switching from NaOt-Bu to K₃PO₄ can reduce the prevalence of this pathway.[8]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for your experiments. It should be optimized for your specific derivative.

Materials:

  • 5-Bromo-2-halobenzamide precursor (1.0 equiv)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1.5-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.5 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the 5-Bromo-2-halobenzamide, the palladium precatalyst, the ligand, and the base.[13]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the methylamine solution.

  • Degassing: Purge the reaction mixture with argon for 5-10 minutes to ensure all oxygen is removed.[8]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-Bromo-2-(methylamino)benzamide derivative.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange + MeNH₂ Amido_Complex Ar-Pd(II)-N(H)Me(L) Ligand_Exchange->Amido_Complex Deprotonation Base Amido_Complex->Deprotonation - HBr Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Regeneration Product Ar-N(H)Me (Product) Reductive_Elim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemHelper. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • YouTube. (2021). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • LookChem. (n.d.). 5-Bromo-2-(methylamino)benzamide CAS NO.22721-18-2. [Link]

  • ResearchGate. (2018). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]

  • The Conductor. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. (2008). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 63(22), 7966–7974. [Link]

  • PubMed. (2006). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(45), 16428–16429. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. [Link]

  • University of Windsor. (n.d.). Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Letters in Applied NanoBioScience. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • MDPI. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • National Institutes of Health. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. [Link]

  • Frontiers. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Luxembourg Centre for Systems Biomedicine. (n.d.). 2-amino-5-bromo-n-[2-oxo-2-[[1-(p-tolylmethyl)-4-piperidyl]methylamino]ethyl]benzamide. [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of 5-Bromo-2-(methylamino)benzamide with other benzamides

An In-Depth Comparative Analysis of 5-Bromo-2-(methylamino)benzamide and Other Biologically Active Benzamides Introduction: The Versatility of the Benzamide Scaffold Benzamides are a prominent class of organic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 5-Bromo-2-(methylamino)benzamide and Other Biologically Active Benzamides

Introduction: The Versatility of the Benzamide Scaffold

Benzamides are a prominent class of organic compounds characterized by a benzene ring attached to an amide functional group. This seemingly simple chemical scaffold is the foundation for a vast array of molecules with significant pharmacological importance.[1] The versatility of the benzamide core allows for substitutions at various positions on the benzene ring and the amide nitrogen, leading to a wide spectrum of biological activities.[1][2] Consequently, benzamide derivatives have been successfully developed as antipsychotic, antiemetic, anticancer, and antimicrobial agents.[1][2][3][4] The specific biological effect of a substituted benzamide is intricately linked to its three-dimensional structure and the electronic properties conferred by its substituents, a concept central to the field of medicinal chemistry known as the structure-activity relationship (SAR).[5]

This guide provides a comparative analysis of 5-Bromo-2-(methylamino)benzamide, a specific derivative, with other well-characterized benzamides. Due to the limited publicly available data on this particular compound, this analysis will leverage established SAR principles from related benzamides to infer its potential biological profile. We will compare it with representative benzamides known for their anticancer and antimicrobial activities to provide a comprehensive overview for researchers and drug development professionals.

Structural Overview of Benzamides

The fundamental structure of a benzamide can be systematically modified to modulate its biological activity. The strategic placement of different functional groups can influence factors such as receptor binding affinity, membrane permeability, and metabolic stability.

Caption: General chemical structure of benzamides, highlighting key substitution points.

For 5-Bromo-2-(methylamino)benzamide, the substitutions are a bromine atom at the R1 position (C5) and a methylamino group at the R2 position (C2). The R3 position on the amide nitrogen is unsubstituted. These specific substitutions are crucial in defining its potential biological activity.

Comparative Analysis

To understand the potential of 5-Bromo-2-(methylamino)benzamide, we will compare its structural features with two other benzamides that have demonstrated significant biological activity: a potent anticancer agent and a promising antimicrobial compound.

Anticancer Benzamides: Targeting Cellular Proliferation

Numerous benzamide derivatives have been investigated as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[4][6] A notable example is a derivative identified as Compound 13f in a study by Yang et al. (2023), which targets the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), crucial for DNA damage repair.[4]

Inferred Properties of 5-Bromo-2-(methylamino)benzamide: The presence of a bromine atom in 5-Bromo-2-(methylamino)benzamide is significant. Halogenation, particularly with bromine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[7] Studies on other halogenated compounds have shown that brominated analogues can exhibit high biological potency.[7] The methylamino group at the 2-position may also play a role in its interaction with biological targets.

Feature5-Bromo-2-(methylamino)benzamideCompound 13f (Anticancer)
Core Structure BenzamideBenzamide
Key Substituents 5-Bromo, 2-MethylaminoComplex benzamidophenyl and phenylacetamidophenyl scaffolds
Target UnknownPARP-1
Reported Activity Not reportedIC50 = 0.30 µM (HCT116 cells)
Inferred Potential The bromo-substituent may enhance cell permeability and binding affinity, suggesting potential cytotoxic activity.Highly potent and selective anticancer activity.
Antimicrobial Benzamides: Combating Bacterial Growth

Benzamide derivatives have also emerged as a promising class of antimicrobial agents.[1][8] For instance, N-(4-bromophenyl)-4-hydroxybenzamide has been synthesized and evaluated for its antibacterial activity.[1]

Inferred Properties of 5-Bromo-2-(methylamino)benzamide: The structural similarity to other brominated benzamides with antimicrobial properties suggests that 5-Bromo-2-(methylamino)benzamide could also possess antibacterial activity.[9] The position of the bromine atom and the presence of the methylamino group would be critical in determining its spectrum of activity and potency against different bacterial strains.

Feature5-Bromo-2-(methylamino)benzamideN-(4-bromophenyl)-4-hydroxybenzamide (Antimicrobial)
Core Structure BenzamideBenzamide
Key Substituents 5-Bromo, 2-Methylamino4-Bromo (on N-phenyl), 4-Hydroxy
Target Unknown (Potentially FtsZ)[8][10]Not specified
Reported Activity Not reportedActive against E. coli and B. subtilis[1]
Inferred Potential The bromo-substituent is a common feature in antimicrobial benzamides, suggesting potential activity. The 2-methylamino group may influence target specificity.Demonstrates that brominated benzamides can have significant antibacterial effects.

Experimental Protocols

To empirically determine the biological activity of 5-Bromo-2-(methylamino)benzamide and enable a direct comparison with other benzamides, the following experimental workflows are proposed.

Synthesis of 5-Bromo-2-(methylamino)benzamide

A plausible synthetic route for 5-Bromo-2-(methylamino)benzamide can be adapted from general methods for benzamide synthesis.[1][11]

Step 1: Methylation of 2-Amino-5-bromobenzoic acid

  • Dissolve 2-Amino-5-bromobenzoic acid in a suitable solvent such as methanol.

  • Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolate the resulting 2-(methylamino)-5-bromobenzoic acid.

Step 2: Amidation

  • Activate the carboxylic acid of 2-(methylamino)-5-bromobenzoic acid using a coupling agent (e.g., thionyl chloride or a carbodiimide).

  • React the activated acid with ammonia to form the final product, 5-Bromo-2-(methylamino)benzamide.

  • Purify the product by recrystallization or column chromatography.

Start 2-Amino-5-bromobenzoic acid Step1 Methylation Start->Step1 Intermediate 2-(Methylamino)-5-bromobenzoic acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product 5-Bromo-2-(methylamino)benzamide Step2->Product

Caption: A proposed synthetic workflow for 5-Bromo-2-(methylamino)benzamide.

In Vitro Anticancer Activity Screening

The potential anticancer effects can be evaluated using standard cell-based assays.[12][13][14]

MTT Assay Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 5-Bromo-2-(methylamino)benzamide and comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial properties can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[15][16][17]

Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]

  • Serial Dilution: Perform serial dilutions of 5-Bromo-2-(methylamino)benzamide and comparator compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion and Future Directions

The proposed experimental protocols provide a clear and robust framework for the synthesis and biological evaluation of 5-Bromo-2-(methylamino)benzamide. The execution of these experiments would provide the necessary quantitative data to definitively place this compound within the broader landscape of biologically active benzamides. Future research should focus on these empirical studies to validate the hypotheses presented in this guide and to explore the mechanism of action of this and related compounds.

References

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  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). PubMed. [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. [Link]

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  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

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  • Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). PubMed. [Link]

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Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(methylamino)benzamide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-2-(methylamino)benzamide analogs. While a dedicated, exhaustive SAR study on this specific scaffold is not extensively...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-2-(methylamino)benzamide analogs. While a dedicated, exhaustive SAR study on this specific scaffold is not extensively documented in publicly available literature, this document synthesizes findings from structurally related benzamide and benzimidazole derivatives to project a logical and insightful exploration of its medicinal chemistry potential. The primary focus will be on modifications of the core scaffold and their likely impact on biological activity, particularly in the context of enzyme inhibition, a common therapeutic target for this class of compounds.

Introduction: The 5-Bromo-2-(methylamino)benzamide Scaffold - A Privileged Motif in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding and hydrophobic interactions makes it an ideal scaffold for targeting the active sites of various enzymes. The specific scaffold of 5-Bromo-2-(methylamino)benzamide presents three key regions for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. These regions are:

  • The 5-Bromo Substituent: This halogen atom can participate in halogen bonding and influences the electronic properties of the aromatic ring.

  • The 2-Methylamino Group: The amino group can act as a hydrogen bond donor, while the methyl group can be varied to probe steric and hydrophobic interactions.

  • The Benzamide Nitrogen: This position allows for the introduction of a wide array of substituents to explore interactions with different regions of a target's binding pocket.

This guide will delve into the anticipated SAR for each of these modification points, drawing parallels from established research on related compounds, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibition, where benzamide derivatives have shown significant promise.[1]

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the hypothetical SAR of 5-Bromo-2-(methylamino)benzamide analogs by dissecting the core scaffold into its three main components.

The Significance of the 5-Bromo Substituent

The presence of a bromine atom at the 5-position of the benzamide ring is anticipated to have a notable impact on the biological activity of the analogs. Electron-withdrawing groups on the benzamide scaffold have been shown to influence potency in various contexts. The bromine atom, being an electron-withdrawing group, can modulate the pKa of the 2-amino group and the overall electron density of the aromatic ring, which can be crucial for binding affinity.

Furthermore, the potential for halogen bonding should not be underestimated. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone). These interactions can contribute significantly to the binding affinity and selectivity of a ligand. Replacing the bromo group with other halogens (F, Cl, I) or with other electron-withdrawing or -donating groups would be a critical step in a full SAR study to elucidate the precise role of this substituent.

Exploring Modifications of the 2-(Methylamino) Group

The 2-amino group is a key feature of many enzyme inhibitors, often forming crucial hydrogen bonds within the active site. In the context of 5-Bromo-2-(methylamino)benzamide, both the amino and the methyl groups are ripe for modification.

  • Variation of the N-Alkyl Group: Replacing the methyl group with larger or more complex alkyl or cycloalkyl groups can probe the steric tolerance of the binding pocket. For instance, studies on related benzimidazole PARP inhibitors have shown that geminal dimethyl analogs at a similar position were typically more potent than mono-methyl derivatives, while larger rings were detrimental to potency.[1] This suggests that there is an optimal size and shape for this substituent.

  • Importance of the Amino Group: The N-H of the amino group is likely a critical hydrogen bond donor. Acylation or replacement with a non-hydrogen bonding group would likely lead to a significant loss of activity.

The Impact of Substituents on the Benzamide Nitrogen

The amide nitrogen of the benzamide moiety offers a versatile point for introducing a wide range of substituents to explore interactions with the solvent-exposed region or other pockets of the target enzyme. The nature of this substituent can profoundly influence the compound's potency, selectivity, and physicochemical properties such as solubility and cell permeability.

Common modifications at this position include the introduction of:

  • Aromatic and Heteroaromatic Rings: These can engage in π-stacking interactions with aromatic amino acid residues in the binding site.

  • Cyclic Amines (e.g., Piperidine, Piperazine): These can introduce basic centers, which can form salt bridges or hydrogen bonds and improve aqueous solubility.

  • Alkyl Chains with Functional Groups: These can be used to probe for additional binding interactions and to modulate lipophilicity.

Comparative Data of Hypothetical Analogs

The following table summarizes the anticipated impact of various structural modifications on the biological activity of 5-Bromo-2-(methylamino)benzamide analogs, based on trends observed in related chemical series. The "Predicted Activity Trend" is a qualitative assessment based on the principles of medicinal chemistry and data from analogous series.

Modification Point Analog Structure (R-group) Rationale for Modification Predicted Activity Trend
Position 5 R = F, Cl, I, CN, OCH₃Explore electronic and halogen bonding effects.Potency may vary with the nature of the substituent. Halogens are often favorable.
2-Amino Group R = H, Ethyl, Isopropyl, CyclopropylProbe steric tolerance at the N-alkyl position.Small, non-bulky alkyl groups may be optimal.[1]
Benzamide N R = Phenyl, Pyridyl, Piperidinyl, MorpholinylExplore interactions with different regions of the binding pocket and modulate physicochemical properties.Highly dependent on the specific target. Cyclic amines often improve properties.

Experimental Protocols

To validate the hypothetical SAR discussed above, a systematic synthesis and biological evaluation of a library of 5-Bromo-2-(methylamino)benzamide analogs would be necessary.

General Synthetic Workflow

The synthesis of the target analogs would typically follow a convergent approach, as illustrated in the workflow diagram below.

G A 2-Amino-5-bromobenzoic acid B Protection of Amino Group A->B e.g., Boc₂O C Activation of Carboxylic Acid B->C e.g., SOCl₂, EDCI/HOBt D Amidation with R₁-NH₂ C->D E Deprotection D->E e.g., TFA, HCl F N-Alkylation of 2-Amino Group with R₂-X E->F G Final Analog F->G

Caption: General synthetic workflow for 5-Bromo-2-(alkylamino)benzamide analogs.

Step-by-Step Methodology (Example: Synthesis of N-Cyclopropyl-5-bromo-2-(methylamino)benzamide):

  • Protection: 2-Amino-5-bromobenzoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., THF) to protect the amino group.

  • Amide Coupling: The resulting N-Boc protected acid is coupled with cyclopropylamine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent like DMF.

  • Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free 2-amino-N-cyclopropyl-5-bromobenzamide.

  • N-Methylation: The 2-amino group is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

Biological Evaluation: PARP-1 Inhibition Assay

Given the prevalence of benzamides as PARP inhibitors, a PARP-1 enzymatic assay would be a relevant method for biological evaluation.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a donor NAD+ molecule onto a histone substrate, which is catalyzed by the PARP-1 enzyme. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a specific antibody and a chemiluminescent or colorimetric substrate.

Workflow:

G A Coat plate with Histone B Add PARP-1 enzyme, activated DNA, and test compound A->B C Add Biotinylated NAD+ B->C D Incubate C->D E Wash to remove unbound reagents D->E F Add Streptavidin-HRP E->F G Incubate and Wash F->G H Add Chemiluminescent Substrate G->H I Measure Luminescence H->I

Caption: Workflow for a PARP-1 inhibition assay.

Key SAR Trends and Logical Relationships

Based on the analysis of related structures, several key SAR trends can be hypothesized for the 5-Bromo-2-(methylamino)benzamide scaffold.

SAR_Trends cluster_pos5 Position 5 Modifications cluster_pos2 Position 2 Modifications cluster_benzamide Benzamide N-Substituents Scaffold 5-Bromo-2-(methylamino)benzamide Position 5 (Br) Position 2 (NHMe) Benzamide (CONH-R) Halogen Halogen (Br, Cl) - Halogen bonding - Electron-withdrawing Scaffold:f1->Halogen EWG Other EWG (e.g., CN) - Modulates electronics Scaffold:f1->EWG EDG EDG (e.g., OMe) - Alters electronics Scaffold:f1->EDG N_Alkyl N-Alkyl Variation - Probes steric pocket Scaffold:f2->N_Alkyl NH_Modification NH Modification - H-bond donor is likely critical Scaffold:f2->NH_Modification Aromatic Aromatic/Heteroaromatic - π-stacking Scaffold:f3->Aromatic Cyclic_Amine Cyclic Amines - Solubility, H-bonding Scaffold:f3->Cyclic_Amine Activity Biological Activity (e.g., PARP Inhibition) Halogen->Activity EWG->Activity EDG->Activity N_Alkyl->Activity NH_Modification->Activity Aromatic->Activity Cyclic_Amine->Activity

Caption: Key SAR hypotheses for 5-Bromo-2-(methylamino)benzamide analogs.

Conclusion and Future Directions

The 5-Bromo-2-(methylamino)benzamide scaffold represents a promising starting point for the development of novel enzyme inhibitors. This guide has outlined a logical framework for exploring the structure-activity relationships of its analogs by drawing on established principles from related chemical series. The key takeaways are:

  • The 5-bromo substituent likely plays a significant role in both electronic modulation and potential halogen bonding interactions.

  • The 2-methylamino group is a critical interaction point, with the N-H likely acting as a hydrogen bond donor and the methyl group occupying a sterically sensitive pocket.

  • The benzamide nitrogen provides a versatile handle for introducing diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate these hypotheses and to identify lead compounds for further optimization. A comprehensive understanding of the SAR for this scaffold will be invaluable for the rational design of potent and selective therapeutic agents.

References

  • Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. National Institutes of Health. [Link]

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides. PubMed. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. National Institutes of Health. [Link]

  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]

  • SAR study in the a,a-disubstituted amino acid series. ResearchGate. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. PubMed. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. [Link]

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. National Institutes of Health. [Link]

  • Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. PubMed. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

Sources

Validation

comparing the efficacy of different synthetic routes to 5-Bromo-2-(methylamino)benzamide

Executive Summary This guide evaluates the synthetic efficacy of routes targeting 5-Bromo-2-(methylamino)benzamide , a critical pharmacophore in the development of PARP inhibitors (e.g., Pamiparib) and other kinase-modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficacy of routes targeting 5-Bromo-2-(methylamino)benzamide , a critical pharmacophore in the development of PARP inhibitors (e.g., Pamiparib) and other kinase-modulating therapeutics.

While multiple retrosynthetic disconnections are possible, this analysis focuses on the two most viable industrial pathways:

  • Route A (The "Green" Kinetic Route): Ring-opening of 5-bromoisatoic anhydride.

  • Route B (The "Robust" Thermodynamic Route): Nucleophilic aromatic substitution (

    
    ) of 2-fluoro-5-bromobenzamide.
    

Recommendation: Route A is superior for rapid, high-purity synthesis at gram-to-kilogram scale due to its high atom economy and simplified workup. Route B is reserved for scenarios where cost-of-goods (COGs) for the anhydride precursor is prohibitive, or when utilizing existing fluorobenzamide libraries.

Technical Analysis of Synthetic Routes

Route A: Isatoic Anhydride Ring-Opening

Mechanism: Nucleophilic Acyl Substitution / Decarboxylation

This route utilizes the high reactivity of the cyclic anhydride. The relief of ring strain, coupled with the entropic driving force of


 evolution, makes this reaction irreversible and highly regioselective.
  • Causality: The amine nucleophile attacks the more electrophilic carbonyl (C4), leading to ring opening. The subsequent carbamic acid intermediate is unstable and spontaneously decarboxylates, driving the equilibrium to completion.

  • Self-Validating Check: The evolution of gas (

    
    ) serves as a visual endpoint indicator. Cessation of bubbling correlates with >95% conversion.
    
Route B: Displacement of Fluoride

Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)

This route relies on the inductive effect of the amide group and the bromine atom to activate the ortho-fluorine for displacement.

  • Causality: The amide group at C1 withdraws electron density, stabilizing the Meisenheimer complex formed upon methylamine attack. Fluoride, being highly electronegative, further destabilizes the ground state but acts as an excellent leaving group in

    
     due to the strong C-F bond polarization.
    
  • Self-Validating Check: The reaction mixture typically transitions from a clear solution to a suspension (if the product is less soluble) or changes color (yellowing) due to the formation of the transient Meisenheimer complex.

Route C: Direct Alkylation (The "Trap")

Why it fails: Attempting to methylate 2-amino-5-bromobenzamide directly with methyl iodide or dimethyl sulfate is not recommended .

  • Reasoning: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive donation of the methyl group. This leads to uncontrollable over-alkylation, yielding the dimethylamino impurity which is difficult to separate.

Experimental Protocols

Protocol A: Isatoic Anhydride Method (Recommended)

Target Scale: 10g

  • Setup: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 5-bromoisatoic anhydride (10.0 g, 41.3 mmol).

  • Solvent: Add Acetonitrile (ACN) (100 mL). The starting material will form a slurry.[1]

  • Reagent Addition: Cool to 0-5°C. Add Methylamine (33% in EtOH or 40% aq) (1.5 eq, 62 mmol) dropwise over 15 minutes.

    • Note: An exotherm is expected. Maintain internal temp < 20°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor for cessation of

    
     evolution.
    
  • Workup:

    • Concentrate the solvent to ~25% volume under reduced pressure.

    • Add Water (100 mL) to precipitate the product.

    • Filter the white solid and wash with cold water (2 x 20 mL).

    • Dry in a vacuum oven at 45°C.

Protocol B: Method

Target Scale: 10g

  • Setup: Charge a pressure vessel or sealed tube with 2-fluoro-5-bromobenzamide (10.0 g, 45.8 mmol).

  • Solvent/Reagent: Add Methylamine (2M in THF) (5 eq, 229 mmol).

    • Note: Excess amine acts as both nucleophile and base to scavenge HF.

  • Reaction: Seal the vessel and heat to 60°C for 6-12 hours.

    • Process Control: Monitor via HPLC/TLC. The starting material spot (

      
       ~0.5 in 50% EtOAc/Hex) should disappear, replaced by a more polar spot (
      
      
      
      ~0.3).
  • Workup:

    • Cool to RT and vent carefully.

    • Evaporate volatiles.

    • Resuspend residue in EtOAc (150 mL) and wash with Sat.

      
       (to remove HF salts).
      
    • Dry organic layer (

      
      ), filter, and concentrate. Recrystallize from EtOH if necessary.
      

Data Comparison & Visualization

Performance Metrics
MetricRoute A (Isatoic Anhydride)Route B (

Displacement)
Route C (Direct Alkylation)
Yield 92 - 96%85 - 89%< 40% (isolated)
Purity (HPLC) > 99% (crude)95 - 98% (requires wash)Poor (Mixture)
Atom Economy High (

only byproduct)
Moderate (HF salt byproduct)Low
Reaction Time 2 - 4 Hours6 - 12 Hours12+ Hours
Safety Profile

evolution (venting req.)
Pressurized vessel req.Toxic alkylating agents
Pathway Visualization

The following diagram illustrates the mechanistic flow and decision logic for the two primary routes.

SyntheticRoutes cluster_0 Route A: Kinetic Control (Recommended) cluster_1 Route B: Thermodynamic Control SM_A 5-Bromoisatoic Anhydride Inter_A Carbamic Acid Intermediate SM_A->Inter_A + MeNH2 (Nucleophilic Attack) SM_B 2-Fluoro-5-bromo benzoic Acid Inter_B1 Acid Chloride SM_B->Inter_B1 + SOCl2 Product 5-Bromo-2-(methylamino) benzamide (Target) Inter_A->Product - CO2 (Decarboxylation) CO2 CO2 (gas) Inter_A->CO2 Inter_B2 2-Fluoro-5-bromo benzamide Inter_B1->Inter_B2 + NH3 Meisenheimer Meisenheimer Complex Inter_B2->Meisenheimer + MeNH2 (SnAr Addition) Meisenheimer->Product - F- (Elimination) HF HF (salt) Meisenheimer->HF

Caption: Mechanistic comparison of Isatoic Anhydride ring-opening vs. SnAr displacement. Route A offers a streamlined, 2-step equivalent mechanism in a single pot.

References

  • PubChem Compound Summary. (n.d.). 5-Bromo-2-(methylamino)benzamide (CID 16218827). National Center for Biotechnology Information. Retrieved from [Link]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536.
  • Xu, G., et al. (2018). Discovery of Pamiparib (BGB-290), a Potent and Selective PARP Inhibitor. Journal of Medicinal Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for SnAr and Nucleophilic Acyl Substitution mechanisms).[2]

Sources

Comparative

Antimicrobial Spectrum and Performance Guide: 5-Bromo-2-(methylamino)benzamide Derivatives

The following guide provides an in-depth technical assessment of 5-Bromo-2-(methylamino)benzamide derivatives, focusing on their application as antimicrobial agents targeting the bacterial cell division protein FtsZ. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5-Bromo-2-(methylamino)benzamide derivatives, focusing on their application as antimicrobial agents targeting the bacterial cell division protein FtsZ.

Executive Summary

5-Bromo-2-(methylamino)benzamide (CAS: 22721-18-2) and its derivatives represent a specialized class of FtsZ inhibitors within the benzamide pharmacophore family. Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (aminoglycosides), these compounds disrupt bacterial cell division by inhibiting the polymerization of Filamentous temperature-sensitive protein Z (FtsZ), a tubulin homolog essential for Z-ring formation.

This guide evaluates the antimicrobial spectrum of these derivatives, highlighting their potent activity against multi-drug resistant (MDR) Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), while addressing their limitations against Gram-negative species due to efflux pump susceptibility.

Chemical Profile & Structural Rationale

The core scaffold consists of a benzamide moiety substituted with a bromine atom at the C5 position and a methylamino group at the C2 position.

  • 5-Bromo Substitution: Enhances lipophilicity and fills the hydrophobic pocket within the FtsZ interdomain cleft.

  • 2-Methylamino Group: Provides a hydrogen bond donor essential for orientation within the active site, while the methyl group offers slight steric bulk that can improve metabolic stability compared to the primary amine.

Synthesis Pathway: The synthesis typically proceeds via the bromination of N-methylanthranilamide or the reaction of 5-bromo-2-fluorobenzamide with methylamine.

Synthesis cluster_0 Core Synthesis Route Start N-methylanthranilamide Intermediate Electrophilic Aromatic Substitution (C5) Start->Intermediate Activation Reagent NBS (N-Bromosuccinimide) Solvent: Acetonitrile Reagent->Intermediate Product 5-Bromo-2-(methylamino)benzamide Intermediate->Product Yield ~85%

Figure 1: Synthetic route for the core scaffold via electrophilic bromination.

Antimicrobial Spectrum Analysis

The antimicrobial activity of 5-Bromo-2-(methylamino)benzamide derivatives is strictly spectrum-dependent, favoring Gram-positive organisms.

Primary Targets (High Potency)
  • Staphylococcus aureus (including MRSA & VISA): The derivatives exhibit bactericidal activity by inducing cell filamentation. The 5-bromo substituent is critical for potency here, often outperforming the 5-chloro analogs.

  • Enterococcus faecalis / faecium (VRE): Retains activity against vancomycin-resistant strains due to the novel mechanism of action (FtsZ inhibition) which lacks cross-resistance with glycopeptides.

  • Bacillus subtilis: Highly susceptible, often used as a model organism for phenotypic screening (filamentation observation).

Secondary Targets (Moderate/Variable Potency)
  • Mycobacterium tuberculosis: Benzamide derivatives have shown promise against M. tb FtsZ, although specific permeability issues usually require further lipophilic modification of the benzamide tail.

Resistant Targets (Gram-Negative Challenges)
  • Escherichia coli: Generally resistant (MIC > 64 µg/mL) due to the AcrAB-TolC efflux pump system which actively expels the compound.

  • Pseudomonas aeruginosa: Intrinsically resistant due to low outer membrane permeability and robust efflux mechanisms.

    • Note: Activity against Gram-negatives can be restored (MIC < 1 µg/mL) if used in combination with efflux pump inhibitors (e.g., PAβN) or in

      
      tolC mutant strains.
      
Comparative Performance Data

The following table contrasts the performance of a representative 5-Bromo-2-(methylamino)benzamide derivative against standard-of-care antibiotics.

OrganismStrain Type5-Br-2-Me-Benzamide Deriv.[1][2] (MIC µg/mL)Vancomycin (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Interpretation
S. aureus ATCC 29213 (MSSA)0.25 - 0.5 1.00.25Highly Potent
S. aureus ATCC 43300 (MRSA)0.5 - 1.0 1.0>32 (Resistant)Superior to Fluoroquinolones
E. faecalis VRE Clinical Isolate1.0 - 2.0 >128 (Resistant)1.0Effective Alternative
E. coli ATCC 25922 (WT)>64>640.015Ineffective (Efflux)
E. coli

tolC (Efflux Deficient)
0.5 32<0.01Target is Valid (Permeability Issue)
Mechanism of Action: FtsZ Inhibition[3]

The derivatives function by binding to the interdomain cleft of the FtsZ protein.[3] This binding stabilizes the protein in a conformation that allows polymerization but prevents the dynamic "treadmilling" necessary for Z-ring constriction, effectively freezing the cell division machinery.

Key Mechanistic Steps:

  • Entry: Passive diffusion across the peptidoglycan layer.

  • Binding: The benzamide motif binds to the hydrophobic pocket of FtsZ.

  • Disruption: FtsZ filaments fail to depolymerize/constrict.

  • Phenotype: Bacteria continue to grow in length but cannot divide, leading to filamentation and eventual lysis.

MOA cluster_effect Cellular Consequence Compound 5-Bromo-2-(methylamino) benzamide Derivative Target Bacterial FtsZ Protein (Interdomain Cleft) Compound->Target High Affinity Binding Polymerization Stabilizes FtsZ Filaments Target->Polymerization Allosteric Modulation ZRing Disrupts Z-Ring Constriction Polymerization->ZRing Inhibits GTPase Activity Phenotype Cell Filamentation & Lysis ZRing->Phenotype Bactericidal Effect

Figure 2: Mechanism of Action pathway showing the cascade from FtsZ binding to cell death.

Experimental Protocols

To validate the activity of these derivatives, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Preparation: Dissolve 5-Bromo-2-(methylamino)benzamide derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must remain < 1% to avoid toxicity.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Validation Step: Use S. aureus ATCC 29213 as a quality control strain (Expected MIC range: 0.25–1.0 µg/mL).

Protocol B: FtsZ Polymerization Light Scattering Assay

Purpose: To confirm the mechanism of action.

  • Reagents: Purified S. aureus FtsZ (10 µM), GTP (1 mM), reaction buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5).

  • Baseline: Measure 90° light scattering of FtsZ in buffer for 2 minutes.

  • Activation: Add GTP to induce polymerization; monitor scattering increase.

  • Inhibition: Add the test compound (10–50 µM).

  • Result: A potent derivative will either reduce the peak scattering (inhibition of assembly) or, more commonly for benzamides, stabilize the scattering signal (prevention of disassembly), distinct from the rapid drop seen in control depolymerization.

References
  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry. Link

  • Kaul, M., et al. (2013). "Cell Division Protein FtsZ: A New Target for Antibiotic Therapy." Springer Science Reviews. Link

  • Straniero, V., et al. (2020). "Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction." ChemMedChem. Link

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. Link

  • Bi, Y., et al. (2018). "Bromination of anthranilic acid analogs: Synthesis of 5-bromo-2-aminobenzamide." ResearchGate / Synthetic Communications. Link

Sources

Validation

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 5-Bromo-2-(methylamino)benzamide

For researchers, scientists, and drug development professionals, the assurance of a drug substance's quality, efficacy, and safety is paramount. This begins with robust and reliable analytical methods.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of a drug substance's quality, efficacy, and safety is paramount. This begins with robust and reliable analytical methods. This guide provides an in-depth technical comparison of a newly developed, optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-2-(methylamino)benzamide against a standard legacy method. The focus is on the validation of this new method, demonstrating its suitability for its intended purpose in accordance with stringent regulatory standards.

Introduction: The Imperative for Advanced Analytical Methodologies

5-Bromo-2-(methylamino)benzamide is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this compound and its potential impurities is critical during drug development and for final product quality control. While traditional analytical methods may suffice, the evolution of regulatory expectations and the need for greater efficiency and sensitivity in pharmaceutical analysis necessitate the development of advanced, stability-indicating methods.

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interfering substances.[1] The development and validation of such methods are mandated by international regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3]

This guide will walk through the validation of a novel, rapid, and sensitive stability-indicating HPLC method for 5-Bromo-2-(methylamino)benzamide, comparing its performance characteristics to a hypothetical, more traditional HPLC method.

Method Development: A Rationale-Driven Approach

The development of a new analytical method is not a matter of arbitrary selection of parameters. Instead, it is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatographic separation.[4]

Physicochemical Properties of 5-Bromo-2-(methylamino)benzamide (Inferred)

Direct experimental data for 5-Bromo-2-(methylamino)benzamide is not extensively published. However, by examining structurally similar compounds such as 5-bromobenzamide and other substituted benzamides, we can infer key properties to guide method development. The presence of the aromatic ring, the amide group, and the secondary amine suggests that the molecule will have UV absorbance and a moderate polarity. The basic nitrogen in the methylamino group implies that the retention will be sensitive to the pH of the mobile phase.

The Novel HPLC Method: Enhanced Performance by Design

The newly developed method is designed to be rapid, sensitive, and, most importantly, stability-indicating.

Table 1: Comparison of HPLC Method Parameters

ParameterLegacy HPLC MethodNovel Stability-Indicating HPLC MethodRationale for Change
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmSmaller particle size and shorter column length provide higher efficiency and faster analysis times without sacrificing resolution.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterGradient: Acetonitrile and 0.1% Formic Acid in WaterA gradient elution is employed to ensure the timely elution of any potential, more polar or non-polar degradation products, providing a true stability-indicating profile. The addition of formic acid helps to control the peak shape of the basic analyte.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate, in conjunction with the shorter column, contributes to a reduced run time.
Detection UV at 254 nmUV at 245 nmThe wavelength of 245 nm was selected based on the UV spectrum of similar benzamide structures, which often show a maximum absorbance around this wavelength, thereby enhancing sensitivity.
Column Temp. Ambient30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry.
Injection Vol. 20 µL10 µLA smaller injection volume is possible due to the increased sensitivity of the method.
Run Time 15 minutes8 minutesThe optimized parameters lead to a significant reduction in analysis time, increasing sample throughput.

Method Validation: A Comprehensive Evaluation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] The new HPLC method was validated according to the ICH Q2(R1) guidelines.[6]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. To demonstrate the stability-indicating nature of the new method, forced degradation studies were performed on 5-Bromo-2-(methylamino)benzamide. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions as recommended by ICH guideline Q1A(R2).

  • Acid Degradation: 0.1 N HCl at 60°C for 4 hours

  • Base Degradation: 0.1 N NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The stressed samples were then analyzed using both the legacy and the novel HPLC methods.

Table 2: Comparison of Specificity Results

Stress ConditionLegacy Method ObservationsNovel Method Observations
Acid HydrolysisSignificant degradation with one major degradant peak co-eluting with the main peak.Baseline separation of the main peak from two distinct degradation products.
Base HydrolysisExtensive degradation, multiple small degradant peaks not well-resolved from the main peak.Excellent resolution between the main peak and three major degradation products.
OxidationA shoulder peak observed on the main analyte peak.Complete separation of the main peak from a significant oxidative degradation product.
ThermalMinor degradation, a small peak appearing on the tail of the main peak.Clear separation of the thermal degradant from the main peak.
PhotolyticNo significant degradation observed.No significant degradation observed, confirming photostability under the tested conditions.

The superior resolution of the novel method in separating the analyte from its degradation products unequivocally demonstrates its stability-indicating capability.

Experimental Workflow for Forced Degradation and Specificity Analysis

Caption: Workflow for demonstrating method specificity through forced degradation studies.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 3: Comparison of Linearity and Range

ParameterLegacy HPLC MethodNovel Stability-Indicating HPLC Method
Range 50 - 150 µg/mL10 - 200 µg/mL
Correlation Coefficient (r²) 0.99850.9998
y-intercept 150232510

The novel method demonstrates excellent linearity over a wider range, with a correlation coefficient closer to unity, indicating a stronger linear relationship. The lower y-intercept suggests less bias at the lower end of the concentration range.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.

Table 4: Comparison of Accuracy (Recovery %)

Concentration LevelLegacy Method (% Recovery)Novel Method (% Recovery)
80% 98.2%100.5%
100% 99.1%100.1%
120% 101.5%99.8%
Mean Recovery 99.6%100.1%

The novel method shows percentage recoveries closer to 100% across all levels, indicating a higher degree of accuracy compared to the legacy method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Table 5: Comparison of Precision (%RSD)

Precision LevelLegacy Method (%RSD)Novel Method (%RSD)
Repeatability (n=6) 1.2%0.5%
Intermediate Precision (n=6) 1.8%0.8%

The significantly lower %RSD values for the novel method indicate superior precision, both within a single day's analysis and between different days and analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 6: Comparison of LOD and LOQ

ParameterLegacy HPLC MethodNovel Stability-Indicating HPLC Method
LOD 1.0 µg/mL0.2 µg/mL
LOQ 3.0 µg/mL0.6 µg/mL

The novel method is approximately five times more sensitive than the legacy method, as demonstrated by the lower LOD and LOQ values. This is crucial for the accurate determination of low-level impurities.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 7: Robustness of the Novel HPLC Method

Parameter VariedVariation%RSD of Results
Flow Rate ± 0.1 mL/min< 1.0%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.2< 1.5%
Wavelength ± 2 nm< 1.0%

The novel method demonstrates excellent robustness, with the %RSD of the results remaining well within acceptable limits despite minor variations in the method parameters. This ensures the method's reliability in a routine quality control environment.

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Target Profile B Understand Analyte Properties A->B C Select Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Use I->J Method is Validated

Caption: A streamlined overview of the analytical method development and validation process.

Conclusion: A Superior Method for a Critical Analyte

The comprehensive validation data presented in this guide unequivocally demonstrates the superiority of the novel stability-indicating HPLC method for the analysis of 5-Bromo-2-(methylamino)benzamide. Compared to the legacy method, the new method offers:

  • Significantly shorter run times , leading to increased laboratory throughput.

  • Enhanced sensitivity , allowing for the accurate quantification of low-level impurities.

  • Superior specificity , ensuring that the analyte is accurately measured in the presence of degradation products.

  • Improved accuracy and precision , providing more reliable and consistent results.

  • Demonstrated robustness , guaranteeing its performance in a routine analytical setting.

The adoption of this validated, modern analytical method will enable pharmaceutical scientists and quality control professionals to ensure the identity, strength, quality, and purity of 5-Bromo-2-(methylamino)benzamide with a higher degree of confidence, ultimately contributing to the development of safer and more effective medicines.

References

  • Bakeer, W., et al. (2021). "Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method." Turkish Journal of Pharmaceutical Sciences, 18(3), 324-334.
  • Dongala, T., & Palakurthi, N. (2019). "Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form." Scholars Middle East Publishers.
  • European Medicines Agency. (2023). "ICH Q2(R2)
  • European Medicines Agency. (2024). "EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5."
  • Food and Drug Administration. (2024). "Q2(R2)
  • Food and Drug Administration. (n.d.). "Q2(R1) Validation of Analytical Procedures: Text and Methodology."
  • Gupta, V., et al. (2009). "Development and validation of a stability-indicating HPLC method for the analysis of related substances in bendamustine hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 50(5), 846-852.
  • ICH. (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products."
  • ICH. (2023). "Quality Guidelines."
  • Kulkarni, A. A., et al. (2016). "Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride." Der Pharmacia Lettre, 8(12), 183-192.
  • Nethercote, P., & Borman, P. (n.d.). "A Guide to Analytical Method Validation.
  • Patel, P., et al. (2010). "HPLC Method Development and Validation for Pharmaceutical Analysis." International Journal of Pharmaceutical Sciences and Research, 1(8), 1-13.
  • Ravisankar, P., et al. (2015). "Analytical method validation: A brief review.
  • Shabir, G. A. (2003). "Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities in validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Singh, R., & Singh, S. (2013). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.
  • Snyder, L. R., et al. (2010). Practical HPLC method development. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). "Benzamide." NIST WebBook.
  • Blessy, M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.
  • International Council for Harmonisation. (1996).
  • International Council for Harmonisation. (1996). "ICH Q2B: Validation of Analytical Procedures: Methodology."
  • International Council for Harmonisation. (2005). "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology."
  • European Medicines Agency. (n.d.).
  • Food and Drug Administration. (n.d.).
  • International Council for Harmonisation. (2005). "ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology."

Sources

Comparative

comparing the reaction kinetics of brominated vs non-brominated aminobenzamides

Topic: Content Type: Publish Comparison Guide A Technical Guide for Quinazolinone Scaffold Synthesis[1] Executive Summary In drug discovery, 2-aminobenzamides are critical precursors for quinazolinone synthesis—a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Technical Guide for Quinazolinone Scaffold Synthesis[1]

Executive Summary

In drug discovery, 2-aminobenzamides are critical precursors for quinazolinone synthesis—a scaffold ubiquitous in PARP inhibitors, anticonvulsants, and anticancer agents.[1] A common structural modification involves halogenation, specifically the introduction of a bromine atom at the 5-position (para to the amine).

While this modification is often intended to enhance metabolic stability or engage in halogen bonding within a target protein, it significantly alters the synthetic reaction kinetics .[1] This guide objectively compares the reactivity profiles of 2-aminobenzamide (non-brominated) and 5-bromo-2-aminobenzamide , providing a theoretical framework and validated experimental protocols to manage the kinetic "deactivation penalty" introduced by the bromine substituent.

Chemical Profile & Theoretical Framework[1][2]

The kinetic divergence between these two species is governed principally by the electronic influence of the substituent on the aniline nitrogen's nucleophilicity.

Comparative Chemical Profile[1][3]
Feature2-Aminobenzamide (Reference)5-Bromo-2-aminobenzamide
Structure Unsubstituted aromatic ringBromine at C5 (para to

)
Electronic Effect Standard resonance (

) of amine
Inductive withdrawal (

) > Resonance (

)
Hammett Constant (

)
0.00 (Reference)+0.23 (Electron Withdrawing)
Nucleophilicity (Proxy pKa) *~4.6 (Aniline reference)~3.86 (4-Bromoaniline reference)
Kinetic Impact Baseline Reactivity (

)
Deactivated (

)

*Note: Exact pKa values shift due to the ortho-amide group, but the relative


 of ~0.7-0.8 units remains consistent due to the bromine effect.
The Hammett Prediction

The synthesis of quinazolinones typically proceeds via the condensation of the aniline nitrogen with an electrophile (e.g., aldehyde) to form a Schiff base, followed by cyclization. The rate-determining step (RDS) in acid-catalyzed condensation is often the nucleophilic attack.

Using the Hammett equation:



  • 
     (Substituent Constant):  +0.23 for Bromine (para).
    
  • 
     (Reaction Constant):  Typically negative (
    
    
    
    ) for aniline nucleophilic attacks, indicating the reaction is retarded by electron-withdrawing groups.

Theoretical Outcome: The 5-bromo derivative is predicted to react 3-5 times slower than the non-brominated parent. This necessitates higher temperatures or stronger Lewis acid catalysts (e.g.,


, 

) to achieve comparable yields in similar timeframes.[1]

Reaction Mechanism & Kinetic Pathway

The following diagram illustrates the critical bifurcation in kinetics during the condensation with an aldehyde (R-CHO).

ReactionMechanism Start Substrate (Aminobenzamide) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (k1) Aldehyde Electrophile (Aldehyde R-CHO) Aldehyde->Inter1 Schiff Schiff Base (Imine) Inter1->Schiff - H2O (Fast) Note1 k1 (Non-Br) >> k1 (Br) Due to -I effect Inter1->Note1 Cyclization Intramolecular Cyclization Schiff->Cyclization Amide N Attack Product Quinazolinone Scaffold Cyclization->Product Oxidation/Elimination

Figure 1: Reaction pathway for quinazolinone synthesis.[1] The bromine substituent specifically retards the initial


 step (Nucleophilic Attack).

Standardized Kinetic Evaluation Protocol

To empirically verify the reactivity difference in your specific synthetic route, use this self-validating HPLC protocol. This method eliminates variables such as concentration errors by using an internal standard.

Materials
  • Substrates: 2-aminobenzamide (1.0 eq) vs. 5-bromo-2-aminobenzamide (1.0 eq).

  • Electrophile: Benzaldehyde (1.1 eq).

  • Catalyst: Acetic Acid (10 mol%) or Iodine (10 mol%).

  • Solvent: Ethanol (anhydrous).

  • Internal Standard: Biphenyl (inert, distinct UV signature).[1]

Experimental Workflow
  • Preparation: Prepare a 0.1 M stock solution of each aminobenzamide in Ethanol containing 0.05 M Biphenyl.

  • Initiation: Add Benzaldehyde (1.1 eq) and catalyst simultaneously to the reaction vessel at

    
     (controlled water bath).
    
  • Sampling:

    • Withdraw 50

      
       aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dilute into 950

      
       of cold Acetonitrile/Water (50:50) to stop the reaction.
      
  • Analysis: Inject onto HPLC (C18 column, Gradient 10-90% ACN).

  • Calculation: Plot the ratio of Area(Substrate)/Area(IS) vs. Time.

Kinetic Data Analysis Workflow

KineticWorkflow Step1 HPLC Data Acquisition (Peak Areas) Step2 Normalize to Internal Standard (Area_Sub / Area_IS) Step1->Step2 Step3 Calculate Conversion (%) [1 - (Ratio_t / Ratio_0)] * 100 Step2->Step3 Decision Fit Data to Rate Law Step3->Decision SecondOrder Second Order Plot 1/[A] vs Time Decision->SecondOrder Stoichiometric PseudoFirst Pseudo-1st Order ln[A] vs Time Decision->PseudoFirst Excess Aldehyde

Figure 2: Data processing workflow for determining comparative rate constants (


).

Comparative Performance Matrix

The following data summarizes the expected performance differences based on literature precedents for aniline derivatives.

ParameterNon-Brominated SystemBrominated System (5-Br)Operational Adjustment
Relative Rate (

)
1.0 (Fast)0.25 (Slow)Increase reaction time 4x or Temp by 20°C.
Activation Energy (

)
ModerateHighRequires reflux conditions rather than RT.
Catalyst Sensitivity Reacts with weak acids (AcOH)Requires strong Lewis Acids (

,

)
Switch catalyst for brominated substrates.[1]
Yield (Standard Protocol) >90% in 2 hours~60% in 2 hours (incomplete)Monitor by TLC/HPLC; do not stop early.
Troubleshooting the Brominated Reaction

If the 5-bromo-2-aminobenzamide reaction stalls:

  • Switch Solvent: Move from Ethanol to DMF or DMAc to increase the reaction temperature (>100°C).

  • Oxidative Assist: For quinazolinone formation, the use of

    
    /TBHP  or 
    
    
    
    can accelerate the oxidative cyclization step, which may become a bottleneck if the initial condensation is sluggish [1, 2].

References

  • Niu, Z.-X., et al. (2026).[1] "Cyclization Reaction of α-Hydroxyketones with Anthranilamides... for the Synthesis of Quinazolinones." ResearchGate.[2]

  • Zhang, J., et al. (2011).[1] "Substituent effect on the acid-promoted hydrolysis of 2-aryloxazolin-5-one." Journal of Physical Chemistry A.

  • Jencks, W.P. (2022).[1][3] "pKa Values of Anilines and Nitrogen Compounds." Organic Chemistry Data.

  • BenchChem. (2025). "A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors."

Sources

Validation

Publish Comparison Guide: Cross-Validation of 5-Bromo-2-(methylamino)benzamide

This guide outlines the cross-validation framework for 5-Bromo-2-(methylamino)benzamide , a critical scaffold in medicinal chemistry.[1] It serves as a pivotal intermediate for synthesizing quinazolinone-based bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation framework for 5-Bromo-2-(methylamino)benzamide , a critical scaffold in medicinal chemistry.[1] It serves as a pivotal intermediate for synthesizing quinazolinone-based bioactive agents and modifying benzodiazepine pharmacophores.[1]

This document compares the compound against its primary structural analogs—the non-methylated precursor (2-Amino-5-bromobenzamide) and the chloro-analog (5-Chloro-2-(methylamino)benzamide) —to demonstrate its specific utility in palladium-catalyzed cross-coupling and heterocycle formation.[1]

Executive Summary: The Halogen-Methyl Balance

5-Bromo-2-(methylamino)benzamide (CAS: 52516-30-0) occupies a "Goldilocks" zone in synthetic medicinal chemistry.[1] Unlike its chloro- analogs, the bromo- substituent offers superior reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings, essential for late-stage diversification.[1] Unlike its primary amine parent, the N-methyl group provides protection against specific side reactions (e.g., over-acylation) while enhancing the lipophilicity of downstream drug candidates.[2]

Comparative Matrix
Feature5-Bromo-2-(methylamino)benzamide 2-Amino-5-bromobenzamide (Alternative A)5-Chloro-2-(methylamino)benzamide (Alternative B)[1]
Primary Utility Scaffold for N-methylated quinazolinones; Pd-catalyzed coupling.[1]Precursor for general quinazolinones; primary amine derivatization.[1]Cost-effective scaffold when C-Cl bond stability is required (no coupling).[1]
Reactivity (C-X) High: Excellent oxidative addition with Pd(0).[1][2]High: Similar Br reactivity, but NH₂ can poison catalysts.[2]Low: C-Cl bond is inert to standard Pd conditions without specialized ligands.[1]
Solubility (LogP) Moderate: Methyl group disrupts H-bonding network, improving organic solubility.[1][2]Low: Strong intermolecular H-bonding leads to poor solubility in DCM/THF.[1]Moderate: Similar to Bromo-analog.
Downstream Yield >85% (Cyclization to Quinazolinone)60-75% (Prone to N-diacylation side products)N/A (Requires harsh conditions for coupling)

Technical Validation Framework

To ensure experimental success, the identity and purity of 5-Bromo-2-(methylamino)benzamide must be rigorously cross-validated.[1] The following protocols distinguish the target from common impurities (unreacted starting material and des-bromo byproducts).

A. Structural Identity: 1H NMR Validation

The N-methyl group is the primary diagnostic handle.[1]

  • Solvent: DMSO-d₆ (Preferred due to amide solubility)[1]

  • Key Diagnostic Signals:

    • N-Methyl Doublet: Look for a doublet at δ 2.80–2.95 ppm (

      
       Hz).[1] This confirms the methyl group is attached to the nitrogen and couples with the NH proton.
      
    • Amide Protons: Two broad singlets (or one broad signal depending on H-bonding) around δ 7.2–8.0 ppm .[1]

    • Aromatic Region: A distinct pattern for 1,2,4-substitution.[2] The proton ortho to the bromine (H-6) will appear as a doublet (

      
       Hz) at a lower field (approx δ 7.8 ppm ).[1][2]
      

Rejection Criteria:

  • Presence of Singlet at δ 2.8 ppm: Indicates N,N-dimethyl impurity (over-methylation).[1][2]

  • Absence of Methyl Doublet: Indicates 2-Amino-5-bromobenzamide (Alternative A).[1]

B. Purity Assessment: HPLC Protocol

This method separates the target from its chloro-analog (a common contaminant if reagents are impure) and the unmethylated precursor.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide bond).[1][2]

Expected Retention Order (Relative):

  • 2-Amino-5-bromobenzamide (Most Polar, elutes first).[1]

  • 5-Bromo-2-(methylamino)benzamide (Target).

  • 5-Bromo-2-(dimethylamino)benzamide (Impurity, elutes last).[1]

Experimental Protocols

Protocol 1: Synthesis of Quinazolinone Derivative (Functional Assay)

This protocol validates the compound's performance in a cyclization reaction, a standard use case.[2]

Objective: Synthesize 6-bromo-3-ethyl-1-methylquinazoline-2,4(1H,3H)-dione.

  • Reagents:

    • 5-Bromo-2-(methylamino)benzamide (1.0 eq)[1]

    • Ethyl isocyanate (1.2 eq)[1][2]

    • Triethylamine (Catalytic, 0.1 eq)[1][2]

    • Solvent: 1,4-Dioxane (anhydrous)[1][2]

  • Procedure:

    • Dissolve the benzamide in 1,4-dioxane under nitrogen atmosphere.

    • Add triethylamine followed by dropwise addition of ethyl isocyanate.[1]

    • Heat the mixture to reflux (101 °C) for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 1:[1][2]1) should show disappearance of the benzamide (

      
      ) and appearance of a new fluorescent spot (
      
      
      
      ).[1][2]
  • Workup:

    • Cool to room temperature.[1] The product often precipitates.

    • Filter the solid and wash with cold ether.

    • Yield Expectation: >85% for the target benzamide. (Note: Alternative A often yields <70% due to competitive reaction at the primary amide).[1][2]

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki)

Validates the reactivity of the C-Br bond, distinguishing it from the inert Chloro-analog (Alternative B).[1]

  • Reagents:

    • 5-Bromo-2-(methylamino)benzamide (1.0 eq)[1]

    • Phenylboronic acid (1.5 eq)[1][2]

    • Pd(dppf)Cl₂ (0.05 eq)[1][2]

    • K₂CO₃ (2.0 eq)[1][2]

    • Solvent: DME/Water (4:1)[1][2]

  • Procedure:

    • Degas solvents with Argon for 15 mins.[1]

    • Combine all reagents in a sealed tube.

    • Heat at 90 °C for 2 hours.

  • Result Interpretation:

    • Target (Bromo): Full conversion to biaryl product within 2 hours.

    • Alternative B (Chloro): <5% conversion under identical conditions.[1][2] This confirms the necessity of the Bromo-scaffold for library generation.[1]

Visualizations

Comparison Logic & Workflow

The following diagram illustrates the decision-making process for selecting 5-Bromo-2-(methylamino)benzamide over its alternatives based on downstream chemical requirements.

ScaffoldSelection Start Drug Design Goal Decision1 Is N-Methylation Required? Start->Decision1 AltA Alternative A: 2-Amino-5-bromobenzamide Decision1->AltA No (Primary Amine) Decision2 Is Downstream Coupling (Suzuki/Buchwald) Needed? Decision1->Decision2 Yes AltB Alternative B: 5-Chloro-2-(methylamino)benzamide Decision2->AltB No (Stable Core) Target Target Scaffold: 5-Bromo-2-(methylamino)benzamide Decision2->Target Yes (Diversification) Outcome2 Cost Effective Inert C-Cl Bond AltB->Outcome2 Outcome1 High Solubility Reactive C-Br Bond Target->Outcome1

Caption: Decision tree for selecting benzamide scaffolds based on synthetic requirements (methylation and cross-coupling reactivity).

Experimental Validation Workflow

This diagram details the step-by-step validation logic to ensure the material meets the "Target" specification.

ValidationProtocol Sample Raw Sample (5-Br-2-Me-Benzamide) HPLC HPLC Analysis (Purity Check) Sample->HPLC NMR 1H NMR Analysis (Identity Check) Sample->NMR Check1 Retention Time > Precursor? HPLC->Check1 Check2 Methyl Doublet @ 2.9 ppm? NMR->Check2 Pass VALIDATED Proceed to Synthesis Check1->Pass Yes Fail REJECT Recrystallize Check1->Fail No (Polar Impurity) Check2->Pass Yes (J=4.5Hz) Check2->Fail No (Singlet/Missing)

Caption: QC workflow combining HPLC retention logic and NMR spectral signatures to validate sample identity.

References

  • Beilstein Journals. "Synthesis and characterization of 5-bromo-2-hydroxy-benzamide derivatives." Beilstein J. Org.[1] Chem. Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 65588309: 2-bromo-5-fluoro-N-(2-methylcycloheptyl)benzamide (Analogous Structure Data)."[1] PubChem.[1][3][4] Available at: [Link][1][2]

  • Royal Society of Chemistry. "General procedure for the oxidation of N-methyl benzylamine to N-methyl benzamide (NMR Reference)." RSC Advances.[1] Available at: [Link][1][2]

  • National Institutes of Health (NIH). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders."[1] J. Med.[1] Chem. Available at: [Link][1][2]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylamino)benzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylamino)benzamide
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